Loloatin B
Description
Structure
2D Structure
Properties
Molecular Formula |
C67H85N13O14 |
|---|---|
Molecular Weight |
1296.5 g/mol |
IUPAC Name |
2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid |
InChI |
InChI=1S/C67H85N13O14/c1-37(2)29-47-59(86)78-53(32-41-23-25-43(81)26-24-41)67(94)80-28-14-22-54(80)65(92)77-49(31-40-17-9-6-10-18-40)61(88)73-48(30-39-15-7-5-8-16-39)60(87)75-51(34-55(69)82)62(89)76-52(35-56(83)84)63(90)74-50(33-42-36-70-45-20-12-11-19-44(42)45)64(91)79-57(38(3)4)66(93)71-46(21-13-27-68)58(85)72-47/h5-12,15-20,23-26,36-38,46-54,57,70,81H,13-14,21-22,27-35,68H2,1-4H3,(H2,69,82)(H,71,93)(H,72,85)(H,73,88)(H,74,90)(H,75,87)(H,76,89)(H,77,92)(H,78,86)(H,79,91)(H,83,84)/t46-,47-,48+,49-,50-,51-,52-,53+,54-,57-/m0/s1 |
InChI Key |
MIWBQDHORMXYDV-FLSVJYGXSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O |
Origin of Product |
United States |
Foundational & Exploratory
The Marine Bacterium Behind Loloatin B: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural source of Loloatin B, a potent cyclic decapeptide antibiotic. It details the producing organism, its isolation, and cultivation, along with protocols for the extraction and purification of this compound. Furthermore, this guide explores its biological activity and presumed mechanism of action, offering valuable insights for researchers in natural product discovery and antibiotic development.
The Natural Source: A Symbiotic Bacterium
Contrary to what its association with a marine worm might suggest, this compound is not produced by the worm itself. Instead, the true producer is a marine bacterium isolated from the tissues of a tropical marine worm.[1][2] Initial research identified the bacterium as a Bacillus species.[1][2] Further studies on the closely related Loloatin A point towards the producing organism being Brevibacillus laterosporus, a Gram-positive, spore-forming bacterium.[3][4] The marine worm, therefore, serves as a host for this symbiotic bacterium, which is the actual biosynthetic source of the loloatin family of antibiotics. The initial isolation of the this compound-producing bacterium was from a marine worm collected in Papua New Guinea.[1][2] A related bacterium producing Loloatins A-D was recovered from the Great Barrier Reef, also in Papua New Guinea.[5]
Biological Activity of Loloatins
The loloatin family of cyclic decapeptides, including this compound, exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Notably, they have demonstrated potency against multidrug-resistant strains, making them promising candidates for further antibiotic research.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2 µg/mL |
| This compound | Vancomycin-resistant Enterococci (VRE) | 1-2 µg/mL |
| This compound | Penicillin-resistant Streptococcus pneumoniae | 1-2 µg/mL |
| Loloatin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µg/mL |
| Loloatin A | Vancomycin-resistant Enterococci (VRE) | 4 µg/mL |
| Loloatin C | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |
| Loloatin C | Vancomycin-resistant Enterococci (VRE) | 1 µg/mL |
| Loloatin D | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |
| Loloatin D | Vancomycin-resistant Enterococci (VRE) | 8 µg/mL |
Experimental Protocols
Cultivation of the Producing Bacterium
The following is a generalized protocol for the cultivation of Brevibacillus laterosporus for the production of antimicrobial peptides, based on common practices for this species.
3.1.1. Media Composition:
A suitable medium for the growth of Brevibacillus laterosporus and production of secondary metabolites is a modified nutrient broth.
| Component | Concentration (g/L) |
| Glucose | 50 |
| Tryptone | 1 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 0.5 |
| Glutamic Acid | 5 |
3.1.2. Culture Conditions:
-
Temperature: 37°C
-
pH: 7.0
-
Incubation Time: 72 hours
-
Agitation: 200 rpm (for liquid cultures)
Extraction and Purification of this compound
This protocol is a likely pathway for the isolation and purification of this compound from a liquid culture of the producing bacterium.
Figure 1. Workflow for the extraction and purification of this compound.
Methodology:
-
Fermentation: Culture the Brevibacillus laterosporus strain in the optimized production medium for 72 hours at 37°C with agitation.
-
Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes to separate the bacterial cells from the supernatant containing the secreted this compound.
-
Extraction: Extract the cell-free supernatant with an equal volume of ethyl acetate. Repeat the extraction three times. Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Collect fractions and monitor for antimicrobial activity using a bioassay against a sensitive Gram-positive bacterium (e.g., Bacillus subtilis).
-
High-Performance Liquid Chromatography (HPLC): Pool the active fractions and further purify them using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid to yield pure this compound.
Presumed Mechanism of Action: Targeting Lipid II
While the specific signaling pathways affected by this compound have not been definitively elucidated, its structural similarity to other cyclic decapeptide antibiotics produced by Bacillus species suggests a likely mechanism of action. Many such antimicrobial peptides target the bacterial cell wall biosynthesis pathway by binding to Lipid II. Lipid II is a crucial precursor molecule for peptidoglycan synthesis. By sequestering Lipid II, this compound would inhibit the transglycosylation and transpeptidation steps, thereby preventing the formation of a stable cell wall and leading to bacterial cell lysis.
Figure 2. Presumed mechanism of action of this compound.
This guide provides a comprehensive overview based on the currently available scientific literature. Further research is warranted to fully elucidate the biosynthetic pathway of this compound, optimize its production, and definitively confirm its mechanism of action. These efforts will be crucial in harnessing the therapeutic potential of this promising marine-derived antibiotic.
References
- 1. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
Loloatin B: A Technical Guide to its Chemical Structure and Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Loloatin B is a cyclic decapeptide antibiotic that has demonstrated significant potential in combating drug-resistant Gram-positive bacteria.[1] First isolated from a tropical marine bacterium, this natural product has garnered interest within the scientific community for its potent antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a cyclic decapeptide, meaning it is composed of ten amino acid residues linked in a circular fashion. The specific sequence of amino acids in this compound is Cyclo(Asn-Asp-Trp-Val-Orn-Leu-D-Tyr-Pro-Phe-D-Phe).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆₇H₈₅N₁₃O₁₄ | |
| Molecular Weight | 1296.49 g/mol | |
| Exact Mass | 1295.6339 u | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Biological Activity
This compound exhibits potent bactericidal activity, particularly against Gram-positive pathogens that have developed resistance to conventional antibiotics. Its efficacy against these challenging strains underscores its potential as a lead compound for the development of new antimicrobial agents.
Table 2: In Vitro Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Target Organism | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2 | [1] |
| Vancomycin-resistant Enterococcus (VRE) | 1-2 | [1] |
| Penicillin-resistant Streptococcus pneumoniae | 1-2 | [1] |
Experimental Protocols
The following sections outline the general methodologies employed in the isolation, characterization, and bioactivity assessment of this compound. For specific details, researchers are encouraged to consult the primary literature.[3]
Isolation and Purification of this compound
The isolation of this compound typically involves the cultivation of the producing marine bacterium, followed by extraction and chromatographic purification of the active metabolites.
General Protocol:
-
Fermentation: The marine bacterium is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The bacterial culture is harvested, and the cells and supernatant are separated. The active compounds are extracted from both the biomass and the culture broth using organic solvents.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound from other metabolites.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic and chemical methods.
Key Techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and exact molecular weight of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are employed to elucidate the amino acid sequence and the three-dimensional conformation of the cyclic peptide.
-
Chemical Degradation: Acid hydrolysis of the peptide followed by analysis of the constituent amino acids helps to confirm the amino acid composition.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Broth Microdilution Method (General Protocol):
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mechanism of Action
While the precise mechanism of action for this compound has not been fully elucidated, it is believed to share a mechanism common to many cyclic decapeptide antibiotics.[4][5] This proposed mechanism involves the disruption of the bacterial cell membrane integrity. The amphipathic nature of the molecule, with both hydrophobic and hydrophilic regions, allows it to insert into the lipid bilayer of the bacterial membrane, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[4]
Visualizations
Proposed Mechanism of Action of this compound
Caption: A diagram illustrating the proposed mechanism of action for this compound, involving membrane interaction, pore formation, and subsequent cell lysis.
Workflow for Isolation and Characterization of this compound
Caption: A workflow diagram outlining the key steps involved in the isolation, purification, and characterization of this compound from its marine bacterial source.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Cyclic Peptides for Plant Disease Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Web [sites.google.com]
The Architectural Blueprint of Loloatin Biosynthesis: A Technical Guide to its Nonribosomal Peptide Assembly Line
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of loloatin cyclic decapeptides. These complex natural products, produced by the marine bacterium Brevibacillus laterosporus, are assembled through a sophisticated enzymatic machinery known as a nonribosomal peptide synthetase (NRPS). This guide illuminates the genetic and biochemical underpinnings of loloatin production, providing a foundational resource for future research and bioengineering efforts.
Loloatins are a family of cyclic decapeptides that have garnered interest for their potential biological activities. Their intricate structures, which include non-proteinogenic amino acids, are the handiwork of large, multi-domain enzymes that act as a molecular assembly line. Understanding this biosynthetic pathway is crucial for harnessing the therapeutic potential of these molecules and for engineering novel derivatives with enhanced properties.
The Genetic Foundation: A Nonribosomal Peptide Synthetase (NRPS) Pathway
The biosynthesis of loloatins is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Brevibacillus laterosporus. While the specific BGC for loloatins has not been definitively characterized in published literature, analysis of various B. laterosporus genomes reveals a plethora of NRPS and hybrid polyketide synthase (PKS)/NRPS gene clusters, indicating a rich capacity for producing diverse peptide natural products. It is within this genomic landscape that the blueprint for loloatin synthesis resides.
The core of the loloatin biosynthetic machinery is a multi-modular NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The sequence of these modules dictates the final amino acid sequence of the loloatin peptide.
Table 1: Known Amino Acid Sequences of Loloatin Peptides
| Loloatin Variant | Amino Acid Sequence |
| Loloatin A | cyclo(-Asn-Asp-Tyr-Val-Orn-Leu-DTyr-Pro-Phe-DPhe-)[1] |
| Loloatin B | cyclo(-Phe-Pro-Phe-Phe-Asn-Gln-Trp-Val-Orn-Leu-) |
| Loloatin C | cyclo(-Phe-Pro-Trp-Phe-Asn-Gln-Trp-Val-Orn-Leu-) |
The Enzymatic Assembly Line: A Step-by-Step Process
The synthesis of the loloatin decapeptide is a highly coordinated process catalyzed by a series of enzymatic domains within each NRPS module.
-
Adenylation (A) Domain: This domain acts as the "gatekeeper," selecting the correct amino acid substrate from the cellular pool and activating it using ATP to form an aminoacyl-adenylate.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to the phosphopantetheinyl arm of the T domain, a flexible tether that shuttles the growing peptide chain between the catalytic sites of the NRPS.
-
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to the T domain of the current module and the growing peptide chain held by the T domain of the preceding module.
-
Epimerization (E) Domain: To incorporate D-amino acids, such as the D-Tyrosine and D-Phenylalanine found in Loloatin A, a specialized E domain flips the stereochemistry of the L-amino acid after it has been loaded onto the T domain.
-
Thioesterase (TE) Domain: In the final step, the TE domain, located at the end of the last module, releases the fully assembled linear decapeptide. It then catalyzes the macrocyclization of the peptide, forming the stable cyclic structure characteristic of loloatins.
Visualizing the Pathway: A Graphviz Representation
To illustrate the logical flow of loloatin biosynthesis, the following diagram outlines the key stages of the NRPS assembly line.
Caption: The nonribosomal peptide synthetase (NRPS) assembly line for loloatin biosynthesis.
Experimental Protocols for Elucidating the Loloatin Biosynthetic Pathway
The precise characterization of the loloatin BGC and its corresponding NRPS enzyme requires a multi-faceted experimental approach. The following outlines key methodologies that would be employed:
1. Genome Mining and Bioinformatic Analysis:
-
Objective: To identify the putative loloatin BGC within the genome of a loloatin-producing strain of Brevibacillus laterosporus.
-
Methodology:
-
Obtain the whole-genome sequence of the producer organism.
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict BGCs.
-
Search for NRPS gene clusters with a predicted product that matches the known amino acid composition of loloatins. This involves analyzing the substrate specificity of the adenylation (A) domains within the predicted modules.
-
2. Gene Inactivation and Heterologous Expression:
-
Objective: To confirm the identified BGC is responsible for loloatin production.
-
Methodology:
-
Gene Knockout: Create a targeted knockout of a key gene within the putative loloatin BGC in the native producer strain. Analyze the resulting mutant for the loss of loloatin production using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Heterologous Expression: Clone the entire putative loloatin BGC into a suitable heterologous host (e.g., Bacillus subtilis or Escherichia coli) and confirm the production of loloatins in the transformed host.
-
3. Biochemical Characterization of NRPS Domains:
-
Objective: To experimentally verify the function and substrate specificity of individual NRPS domains.
-
Methodology:
-
Recombinant Protein Expression: Clone and express individual A domains or entire NRPS modules in a suitable expression system (e.g., E. coli).
-
ATP-PPi Exchange Assay: This in vitro assay is used to determine the amino acid substrate specificity of the A domain by measuring the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
-
Thioesterification Assay: To confirm the loading of the activated amino acid onto the T domain, the protein can be incubated with the specific aminoacyl-AMP and analyzed by techniques such as MALDI-TOF mass spectrometry to detect the mass shift corresponding to the attached amino acid.
-
Quantitative Analysis
Currently, there is a lack of publicly available quantitative data on the production yields of loloatins from Brevibacillus laterosporus. Establishing optimized fermentation conditions and developing robust analytical methods for quantification are critical next steps for enabling large-scale production for further research and development.
Table 2: Key Enzymes and Their Functions in Loloatin Biosynthesis
| Enzyme/Domain | Function |
| Nonribosomal Peptide Synthetase (NRPS) | Multi-modular enzyme complex that assembles the peptide chain. |
| Adenylation (A) Domain | Selects and activates a specific amino acid. |
| Thiolation (T) Domain / Peptidyl Carrier Protein (PCP) | Covalently binds and transports the growing peptide chain. |
| Condensation (C) Domain | Catalyzes the formation of peptide bonds. |
| Epimerization (E) Domain | Converts L-amino acids to D-amino acids. |
| Thioesterase (TE) Domain | Releases and cyclizes the final peptide product. |
Future Outlook
The elucidation of the loloatin biosynthetic pathway opens up exciting avenues for future research. Through targeted genetic engineering of the NRPS machinery, it may be possible to create novel loloatin analogs with improved therapeutic properties. This technical guide provides a roadmap for researchers to delve deeper into the fascinating world of nonribosomal peptide biosynthesis and unlock the full potential of these remarkable natural products.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Loloatins are a family of cyclic decapeptide antibiotics (Loloatins A, B, C, and D) isolated from a tropical marine bacterium, likely belonging to the genus Bacillus.[1][2] These compounds have garnered significant interest within the scientific community due to their potent in vitro antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] This technical guide provides a comprehensive overview of the Loloatins, including their chemical structures, biological activities, and the experimental methodologies used for their study.
Chemical Structures and Properties
Loloatins A, B, C, and D are all cyclic decapeptides, with variations in their amino acid sequences that contribute to their differing biological activities. The general structure is a ten-amino acid ring.
Table 1: Amino Acid Sequences of Loloatins A, B, C, and D
| Compound | Amino Acid Sequence |
| Loloatin A | cyclo(Tyr-Pro-Phe-Phe-Asn-Asp-Tyr-Val-Orn-Leu) |
| Loloatin B | cyclo(Phe-Pro-Phe-Phe-Asn-Gln-Trp-Val-Orn-Leu)[1] |
| Loloatin C | cyclo(Phe-Pro-Trp-Phe-Asn-Gln-Trp-Val-Orn-Leu) |
| Loloatin D | cyclo(Phe-Pro(OH)-Phe-Phe-Asn-Gln-Trp-Val-Orn-Leu) |
Biological Activity: Antimicrobial Potency
The Loloatin family exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.
Table 2: Minimum Inhibitory Concentration (MIC) of Loloatins
| Organism | Loloatin A (µg/mL) | This compound (µg/mL) | Loloatin C (µg/mL) | Loloatin D (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | 2 | 0.5 | 8 |
| Vancomycin-Resistant Enterococci (VRE) | 4 | 2 | 1 | 8 |
| Penicillin-Resistant Streptococcus pneumoniae | Not Reported | 1-2[1] | Not Reported | Not Reported |
Mechanism of Action
While the precise mechanism of action for the Loloatins has not been definitively elucidated in the available literature, their structural characteristics as amphipathic cyclic peptides strongly suggest a membrane-disrupting mechanism. This is a common mode of action for many antimicrobial peptides, where the peptide interacts with and disrupts the integrity of the bacterial cell membrane, leading to cell death. The proposed mechanism involves the initial electrostatic attraction of the positively charged residues of the Loloatin molecule to the negatively charged components of the bacterial cell membrane, followed by the insertion of the hydrophobic residues into the lipid bilayer, leading to pore formation or destabilization of the membrane.
Caption: Proposed mechanism of Loloatin action on bacterial cell membranes.
Experimental Protocols
Isolation and Purification of Loloatins
A general protocol for the isolation of Loloatins from a marine Bacillus species is outlined below. This is a representative workflow and may require optimization based on the specific bacterial strain and culture conditions.
Caption: General workflow for the isolation and purification of Loloatins.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Loloatins: The Loloatin compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted Loloatin is inoculated with the bacterial suspension. A growth control well (bacteria without Loloatin) and a sterility control well (broth without bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the Loloatin that completely inhibits visible growth of the bacterium.
Hemolytic Activity Assay
This assay is crucial for assessing the toxicity of antimicrobial peptides towards mammalian cells, using red blood cells as a model.
-
Preparation of Red Blood Cell Suspension: Fresh red blood cells (e.g., human or sheep) are washed and suspended in a buffered saline solution (e.g., PBS) to a final concentration of 1-2%.
-
Serial Dilution of Loloatins: The Loloatin compounds are serially diluted in the buffered saline solution in a 96-well microtiter plate.
-
Incubation: The red blood cell suspension is added to each well containing the diluted Loloatin. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (red blood cells in buffer only) are included. The plate is incubated at 37°C for a specified time (e.g., 1 hour).
-
Measurement of Hemolysis: The plate is centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 450 nm.
-
Calculation of HC50: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the concentration of the Loloatin that causes 50% hemolysis, is determined from a dose-response curve.
Synthesis of Loloatins
The total synthesis of Loloatins can be achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the efficient and controlled assembly of the peptide chain on a solid support.
Caption: A simplified workflow for the synthesis of Loloatins via SPPS.
Future Directions
The Loloatins represent a promising class of antimicrobial peptides with potent activity against clinically relevant pathogens. Further research is warranted in several key areas:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial potency and selectivity of the Loloatin scaffold.
-
Detailed Mechanism of Action Studies: To fully elucidate the molecular interactions with bacterial membranes and identify potential intracellular targets.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential of Loloatins in animal models of infection.
-
Development of Synthetic Analogs: To improve pharmacokinetic properties and reduce potential toxicity.
This technical guide provides a foundational understanding of the Loloatin family of antimicrobial peptides. The provided data and protocols should serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these fascinating marine natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a cyclic decapeptide antibiotic produced in culture by a tropical marine bacterium | UBC Chemistry [chem.ubc.ca]
- 3. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Loloatin B: A Technical Guide to its Initial Screening and Antimicrobial Spectrum
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening and antimicrobial spectrum of Loloatin B, a potent cyclic decapeptide antibiotic. This compound is a natural product isolated from a marine bacterium, Bacillus sp., found in the tissues of a marine worm.[1][2][3] This document details its known antimicrobial activity, outlines relevant experimental protocols for its study, and explores its potential mechanisms of action based on current research.
Antimicrobial Spectrum of this compound
Initial screening has demonstrated that this compound possesses potent activity primarily against Gram-positive bacteria.[1][3] Notably, it has shown efficacy against several multidrug-resistant strains of significant clinical importance. The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Target Microorganism | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 1-2 |
| Enterococcus faecalis / Enterococcus faecium | Vancomycin-resistant (VRE) | 1-2 |
| Streptococcus pneumoniae | Penicillin-resistant | 1-2 |
Data sourced from screening tests for antimicrobial activity.[1] The family of loloatins, including Loloatins A-D, have also demonstrated in vitro antimicrobial activity against these resistant pathogens.[4][5]
Experimental Protocols
The following sections describe the detailed methodologies for key experiments relevant to the initial screening and characterization of this compound's antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific microorganism.[6][7][8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the target bacteria.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum of the test organism (e.g., MRSA, VRE, penicillin-resistant S. pneumoniae) standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in the 96-well microtiter plate using MHB. The final volume in each well should be 50 µL, and the concentrations should span a clinically relevant range.
-
-
Inoculum Preparation:
-
A single colony of the test bacterium is incubated overnight in a rich medium.
-
The optical density (OD) of the overnight culture is measured, and the bacterial suspension is diluted in sterile saline to achieve a standardized inoculum.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
-
Controls:
-
Positive Control (Growth Control): Include wells containing only the bacterial inoculum in MHB without this compound.
-
Negative Control (Sterility Control): Include wells containing only MHB to check for contamination.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Alternatively, the optical density of each well can be measured using a microplate reader.
-
Investigation of Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other cyclic peptides from the Brevibacillus genus, two primary mechanisms are hypothesized: disruption of the bacterial cell membrane and/or inhibition of intracellular processes like DNA replication and protein synthesis.[1]
This assay helps to determine if an antimicrobial peptide disrupts the integrity of the bacterial cell membrane.[9][10]
Objective: To assess the ability of this compound to permeabilize the bacterial cytoplasmic membrane.
Materials:
-
This compound
-
Log-phase bacterial culture of the test organism
-
Fluorescent dyes such as propidium iodide (PI) or SYTOX Green. These dyes can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Cell Preparation:
-
Harvest log-phase bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the same buffer to a specific optical density.
-
-
Assay Setup:
-
Add the bacterial suspension to the wells of a microtiter plate or a cuvette.
-
Add the fluorescent dye (e.g., PI) to the bacterial suspension and incubate for a short period to establish a baseline fluorescence.
-
-
Treatment with this compound:
-
Add varying concentrations of this compound to the bacterial suspension.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates that this compound is disrupting the cell membrane, allowing the dye to enter and bind to intracellular components.
-
This assay can be used to investigate if this compound interacts with and binds to bacterial DNA.[11][12][13]
Objective: To determine if this compound can bind to plasmid DNA, which would suggest a potential intracellular target.
Materials:
-
This compound
-
Purified plasmid DNA (e.g., pUC18 or pBR322)
-
Agarose gel
-
Gel electrophoresis apparatus and power supply
-
DNA loading dye
-
Ethidium bromide or other DNA staining agent
-
UV transilluminator
Procedure:
-
Binding Reaction:
-
In separate microcentrifuge tubes, mix a fixed amount of plasmid DNA with increasing concentrations of this compound.
-
Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
-
Agarose Gel Electrophoresis:
-
Add DNA loading dye to each reaction mixture.
-
Load the samples into the wells of an agarose gel.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
-
Interpretation:
-
If this compound binds to the plasmid DNA, the migration of the DNA through the agarose gel will be retarded or completely inhibited, resulting in a shift in the band position or the disappearance of the free DNA band at higher concentrations of the peptide.
-
Visualizations
Experimental Workflow for this compound Screening
Caption: Workflow for the isolation, screening, and initial mechanism of action studies of this compound.
Hypothesized Signaling Pathway for this compound's Antimicrobial Action
Caption: Potential mechanisms of antimicrobial action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cyclic decapeptide antibiotic produced in culture by a tropical marine bacterium | UBC Chemistry [chem.ubc.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. idexx.dk [idexx.dk]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 10. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Loloatin B: A Technical Whitepaper on a Novel Antibiotic Lead Compound
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Loloatin B, a cyclic decapeptide, has emerged as a promising lead compound in the urgent quest for novel antibiotics. Isolated from a marine bacterium, this natural product demonstrates potent antimicrobial activity, particularly against multi-drug resistant Gram-positive pathogens. This document provides a comprehensive technical overview of this compound, consolidating available data on its biological activity, and presenting detailed experimental protocols for its study and synthesis. The information herein is intended to serve as a foundational guide for researchers engaged in the exploration and development of this compound as a potential therapeutic agent.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound, a member of the loloatin family of cyclic decapeptides, was first isolated from a marine Bacillus species.[1] These compounds have garnered attention for their potent bactericidal effects against clinically relevant pathogens. This whitepaper will delve into the known characteristics of this compound, offering a structured presentation of its antimicrobial profile and a detailed guide to the methodologies required for its further investigation.
Antimicrobial Activity
This compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. This selectivity is a desirable trait, potentially minimizing the disruption of the host's natural microbiome.
Minimum Inhibitory Concentration (MIC)
Quantitative data on the minimum inhibitory concentration (MIC) of this compound and its related compounds are summarized in the table below. This compound has shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1]
| Compound | Organism | MIC (µg/mL) |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-2[1] |
| Vancomycin-Resistant Enterococci (VRE) | 1-2[1] | |
| Penicillin-Resistant Streptococcus pneumoniae | 1-2[1] | |
| Loloatin A | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 |
| Vancomycin-Resistant Enterococci (VRE) | 4 | |
| Loloatin C | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 |
| Vancomycin-Resistant Enterococci (VRE) | 1 | |
| Loloatin D | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 |
| Vancomycin-Resistant Enterococci (VRE) | 8 |
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, evidence from related cyclic peptides suggests that it may involve the disruption of the bacterial cell membrane's integrity or the inhibition of essential intracellular processes such as DNA replication and protein synthesis. Further investigation into its specific molecular targets is warranted. A potential mechanism involves the interaction with the bacterial cell membrane, leading to depolarization and subsequent cell death.
Caption: Hypothesized signaling pathway for this compound's antimicrobial action.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, characterization, and synthesis of this compound.
Isolation and Purification of this compound from Bacillus sp.
While a specific protocol for this compound is not publicly available, the following general procedure for the isolation of cyclic decapeptides from Bacillus species can be adapted.[2]
-
Fermentation: Culture the this compound-producing Bacillus sp. in a suitable liquid medium (e.g., Luria Broth) under optimal growth conditions.
-
Extraction: After incubation, centrifuge the culture to separate the cell-free supernatant. Extract the supernatant with an equal volume of ethyl acetate.
-
Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure to obtain the crude extract.
-
Purification:
-
Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions for antimicrobial activity using a bioassay (e.g., agar diffusion assay).
-
Pool the active fractions and further purify using reverse-phase high-performance liquid chromatography (HPLC).
-
Caption: General workflow for isolating this compound from bacterial culture.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from standard methods for determining the MIC of antimicrobial peptides.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay: Neutral Red Uptake Assay
This assay assesses the effect of this compound on the viability of mammalian cells.
-
Cell Seeding: Seed mammalian cells (e.g., Vero cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24 hours).
-
Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Wash the cells and then add a destain solution to extract the neutral red from the lysosomes of viable cells.
-
Quantification: Measure the absorbance of the extracted dye at 540 nm. The amount of absorbed dye is proportional to the number of viable cells.
Note: Currently, no public data is available for the cytotoxicity of this compound.
In Vivo Efficacy: Murine Infection Model
A murine model of systemic infection can be used to evaluate the in vivo efficacy of this compound.
-
Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a target pathogen (e.g., MRSA).
-
Treatment: Administer this compound at various doses via a suitable route (e.g., intravenous or intraperitoneal) at specific time points post-infection.
-
Monitoring: Monitor the mice for survival over a period of time (e.g., 7 days).
-
Bacterial Load Determination: At the end of the study, or at specific time points, euthanize a subset of mice and determine the bacterial load in key organs (e.g., spleen, liver) by plating homogenized tissue on appropriate agar.
Note: Specific in vivo efficacy data for this compound is not yet publicly available.
Synthesis of this compound: Solid-Phase Peptide Synthesis (SPPS)
The total synthesis of Loloatins A-D has been achieved using solid-phase peptide synthesis (SPPS), indicating this is a viable method for obtaining this compound.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin).
-
Amino Acid Coupling: Sequentially couple the protected amino acids of the this compound sequence to the resin. Each cycle involves deprotection of the N-terminal amino group and coupling of the next amino acid.
-
Cleavage and Cyclization: Once the linear peptide is assembled, cleave it from the resin and induce cyclization to form the final cyclic decapeptide.
-
Purification: Purify the crude cyclic peptide using reverse-phase HPLC.
Caption: A simplified workflow for the synthesis of this compound via SPPS.
Future Directions
While this compound shows considerable promise, further research is essential to fully understand its therapeutic potential. Key areas for future investigation include:
-
Comprehensive SAR Studies: Elucidation of the structure-activity relationship to guide the design of more potent and selective analogs.
-
Detailed Mechanism of Action Studies: Identification of the specific molecular target(s) of this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
In Vivo Efficacy and Toxicity Studies: Rigorous evaluation in various animal models of infection and comprehensive toxicity profiling.
Conclusion
This compound represents a valuable lead compound in the development of new antibiotics against Gram-positive pathogens. Its potent in vitro activity, coupled with its amenability to chemical synthesis, makes it an attractive candidate for further preclinical development. The experimental protocols and data presented in this whitepaper provide a solid foundation for researchers to advance the study of this promising antimicrobial agent. Continued investigation into its mechanism of action, in vivo efficacy, and safety profile will be crucial in determining its ultimate clinical utility.
References
Methodological & Application
Application Note: Loloatin B Isolation and Purification from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loloatin B is a cyclic decapeptide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] It is a natural product synthesized non-ribosomally by a marine bacterium, identified as a Bacillus sp. (strain MK-PNG-276A), which was originally isolated from the tissues of a marine worm in Papua New Guinea.[1][2] The unique structure and significant antimicrobial properties of this compound make it a compound of interest for drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture, based on established methods for marine-derived cyclic peptides.
Data Presentation
The following tables summarize the expected quantitative data from a typical this compound purification process. Please note that these values are representative and may vary depending on the specific fermentation and purification conditions.
Table 1: Fermentation and Extraction Parameters
| Parameter | Value | Unit | Notes |
| Fermentation Volume | 10 | L | Larger volumes can be used for scale-up. |
| Incubation Time | 72 - 96 | hours | Optimal time should be determined by monitoring antimicrobial activity. |
| Incubation Temperature | 28 - 30 | °C | Typical for marine bacteria. |
| Shaker Speed | 150 - 200 | rpm | To ensure adequate aeration. |
| Crude Extract Yield | 1.5 - 2.5 | g/L | From the initial solvent extraction. |
| This compound Titer (in crude) | 5 - 15 | mg/L | Estimated based on similar cyclic peptides. |
Table 2: Purification Summary
| Purification Step | Starting Material (mg) | Product Yield (mg) | Purity (%) | Recovery (%) |
| Solid-Phase Extraction | 2000 (Crude Extract) | 300 | ~20 | 15 |
| VLC (Silica Gel) | 300 | 100 | ~50 | 33 |
| Reversed-Phase HPLC | 100 | 20 | >95 | 20 |
Experimental Protocols
Bacterial Fermentation
This protocol describes the cultivation of the this compound-producing Bacillus sp. to generate a sufficient quantity of the target compound.
Materials:
-
Bacillus sp. (strain MK-PNG-276A) culture
-
Marine Broth 2216 (or similar nutrient-rich medium)
-
Sterile baffled flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Bacillus sp. into a 50 mL starter culture of marine broth. Incubate at 28-30°C with shaking at 200 rpm for 24-48 hours.
-
Scale-Up Fermentation: Transfer the starter culture to a larger volume of sterile marine broth (e.g., 1 L in a 2.8 L baffled flask or a 10 L fermenter). The recommended inoculation volume is 1-5% (v/v).
-
Incubation: Incubate the large-scale culture at 28-30°C with shaking at 150-200 rpm for 72-96 hours. Monitor the culture for antimicrobial activity periodically using a disk diffusion assay against a sensitive Gram-positive bacterium (e.g., Bacillus subtilis).
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) to separate the bacterial cells from the supernatant. This compound is expected to be present in both the supernatant and the cell pellet.
Extraction of this compound
This protocol outlines the extraction of the crude mixture containing this compound from the bacterial culture.
Materials:
-
Harvested culture broth (supernatant and cell pellet)
-
Ethyl acetate (or other suitable organic solvent like butanol)
-
Diatomaceous earth (optional, as a filter aid)
-
Rotary evaporator
Procedure:
-
Adsorbent Addition: To the whole culture broth (or recombined supernatant and cell pellet), add an adsorbent resin (e.g., Amberlite XAD-16) at a concentration of 20-40 g/L.
-
Agitation: Stir the mixture at room temperature for 2-4 hours to allow the adsorption of this compound onto the resin.
-
Resin Collection: Filter the mixture to collect the resin.
-
Elution: Wash the resin with deionized water to remove salts and polar impurities. Elute the adsorbed compounds from the resin with a suitable organic solvent such as acetone or methanol.
-
Solvent Extraction: Concentrate the eluate under reduced pressure. Partition the resulting aqueous residue with ethyl acetate. Collect the organic phase.
-
Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator to obtain the crude extract.
Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract using various chromatographic techniques.
Materials:
-
Crude extract
-
Silica gel (for VLC)
-
C18 solid-phase extraction (SPE) cartridges
-
Solvents for chromatography (e.g., hexane, dichloromethane, ethyl acetate, methanol, acetonitrile, water)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column
Procedure:
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the dissolved crude extract onto the cartridge.
-
Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and test for antimicrobial activity to identify the this compound-containing fractions (expected to elute in the more organic fractions).
-
Combine the active fractions and concentrate.
-
-
Vacuum Liquid Chromatography (VLC):
-
Pack a silica gel column for VLC.
-
Dissolve the active fraction from SPE in a minimal volume of a non-polar solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) and bioassay.
-
Combine fractions containing the partially purified this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the semi-purified this compound fraction in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Purify the sample on a preparative C18 HPLC column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient could be 20-80% acetonitrile over 40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of this compound by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for this compound isolation and purification.
Caption: Logic diagram of the this compound purification strategy.
References
Solid-Phase Synthesis of Loloatin B and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of Loloatin B, a cyclic decapeptide with notable antimicrobial properties, and its analogs. These guidelines are intended to assist researchers in the fields of medicinal chemistry, drug discovery, and peptide synthesis in the efficient and reliable production of these complex molecules.
Introduction
This compound is a member of the loloatin family of cyclic decapeptides, first isolated from a marine bacterium.[1][2] These natural products have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, making them attractive leads for the development of new antibiotics. This compound's structure is cyclo(L-Val-L-Orn-L-Leu-D-Tyr-L-Pro-L-Phe-D-Phe-L-Asn-L-Asp-L-Trp). The solid-phase peptide synthesis (SPPS) approach, specifically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, offers a robust and efficient method for the synthesis of this compound and the exploration of its structure-activity relationships (SAR) through the creation of analogs.
The general strategy for the solid-phase synthesis of this compound involves the sequential assembly of the linear decapeptide on a solid support, followed by on-resin head-to-tail cyclization, cleavage from the resin, and final purification.
Data Presentation
Table 1: Physicochemical and Antimicrobial Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C71H92N14O13 | Calculated |
| Molecular Weight | 1361.59 g/mol | Calculated |
| Sequence | cyclo(Val-Orn-Leu-d-Tyr-Pro-Phe-d-Phe-Asn-Asp-Trp) | [2] |
| Antimicrobial Activity (MIC) | ||
| Staphylococcus aureus (MRSA) | 1-2 µg/mL | [3] |
| Enterococcus faecalis (VRE) | 1-2 µg/mL | [3] |
| Streptococcus pneumoniae (penicillin-resistant) | 1-2 µg/mL | [3] |
Experimental Protocols
Solid-Phase Synthesis of the Linear this compound Precursor
This protocol outlines the manual Fmoc-SPPS for the assembly of the linear decapeptide precursor of this compound on a 2-chlorotrityl chloride resin. The synthesis commences with the attachment of the C-terminal amino acid, Fmoc-L-Trp(Boc)-OH, to the resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.2 mmol/g loading)
-
Fmoc-protected amino acids with appropriate side-chain protection:
-
Fmoc-L-Val-OH
-
Fmoc-L-Orn(Boc)-OH
-
Fmoc-L-Leu-OH
-
Fmoc-D-Tyr(tBu)-OH
-
Fmoc-L-Pro-OH
-
Fmoc-L-Phe-OH
-
Fmoc-D-Phe-OH
-
Fmoc-L-Asn(Trt)-OH
-
Fmoc-L-Asp(OtBu)-OH
-
Fmoc-L-Trp(Boc)-OH
-
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Acetic anhydride
-
Pyridine
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin (1 g, ~1.2 mmol) in DCM (10 mL) for 30 minutes in the synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-L-Trp(Boc)-OH (2 eq., 2.4 mmol) and DIPEA (4 eq., 4.8 mmol) in a minimal amount of DMF and add to the resin.
-
Shake the mixture for 2 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq., 3.6 mmol) with DIC (3 eq., 3.6 mmol) and HOBt (3 eq., 3.6 mmol) in DMF (5 mL) for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6 eq., 7.2 mmol) to the reaction vessel.
-
Shake the mixture at room temperature for 2 hours.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the this compound sequence in the C-terminal to N-terminal direction.
-
On-Resin Head-to-Tail Cyclization
This protocol describes the on-resin cyclization of the linear decapeptide to form the cyclic this compound.
Materials:
-
Resin-bound linear this compound precursor
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection of the N-terminal L-Valine as described in Protocol 1, step 2.
-
-
Cyclization:
-
Swell the deprotected resin-bound linear peptide in DMF (10 mL).
-
In a separate vial, dissolve PyBOP (3 eq.) and HOBt (3 eq.) in DMF (5 mL).
-
Add the PyBOP/HOBt solution to the resin.
-
Add DIPEA (6 eq.) to the reaction vessel.
-
Shake the mixture at room temperature for 24 hours.
-
Monitor the cyclization by cleaving a small sample of the resin and analyzing by LC-MS.
-
Once cyclization is complete, drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage from Resin and Deprotection
This protocol details the cleavage of the cyclic peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Resin-bound cyclic this compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
-
Cleavage:
-
Add the cleavage cocktail (10 mL) to the dry resin in the synthesis vessel.
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Reduce the volume of the filtrate under a stream of nitrogen.
-
Add cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Mandatory Visualizations
Solid-Phase Synthesis Workflow of this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound.
Synthesis of this compound Analogs
The solid-phase synthesis platform described above is readily adaptable for the creation of this compound analogs. Modifications can be introduced at various positions to investigate the structure-activity relationship (SAR).
Strategies for Analog Synthesis:
-
Amino Acid Substitution: Replace one or more amino acids in the sequence with natural or unnatural amino acids to probe the importance of specific side chains for antimicrobial activity. For example, substituting the D-amino acids with their L-counterparts can provide insights into the role of conformation.
-
Side-Chain Modification: Modify the side chains of existing amino acids. For instance, the ornithine side chain can be acylated or alkylated.
-
Ring Size Modification: Synthesize analogs with larger or smaller macrocycles by adding or deleting amino acids from the sequence.
The synthesis of analogs would follow the same general protocol, with the substitution of the desired Fmoc-amino acid derivative during the chain elongation step. Each analog will require optimization of coupling and cyclization conditions, and purification will be necessary to isolate the desired product. The biological activity of each analog should be assessed using standardized antimicrobial assays to build a comprehensive SAR profile.
Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, including coupling times, reagent equivalents, and purification methods, may be necessary for specific sequences and scales. It is recommended to perform small-scale test syntheses before proceeding to a larger scale. Always follow appropriate laboratory safety procedures when handling chemicals.
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Loloatin B
Introduction
Loloatin B is a cyclic decapeptide antibiotic with demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[3][4] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for a cationic peptide.[5][6]
Principle
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of this compound that prevents visible growth.[4] Due to the cationic nature of this compound, which can lead to adherence to standard polystyrene plates, this protocol specifies the use of low-binding polypropylene plates to ensure accurate results.[6]
Quantitative Data
The following table summarizes the reported MIC values for this compound against various bacterial strains.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 1-2 | [1] |
| Enterococcus faecium | Vancomycin-resistant (VRE) | 1-2 | [1] |
| Streptococcus pneumoniae | Penicillin-resistant | 1-2 | [1] |
Experimental Protocol
This protocol is adapted from the CLSI M07-A10 guidelines and incorporates modifications for testing cationic peptides.[6][8]
Materials
-
This compound
-
Test bacterial strains (e.g., S. aureus, E. faecium, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 0.9% saline
-
Sterile deionized water
-
Sterile, 96-well polypropylene microtiter plates (U-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel)
-
Single-channel pipettes
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure
1. Preparation of this compound Stock Solution
a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in sterile deionized water. b. Filter-sterilize the stock solution using a 0.22 µm syringe filter. c. Aliquot and store at -20°C or below until use.
2. Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing 5 mL of sterile 0.9% saline. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). e. Within 15 minutes of preparation, dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
3. Preparation of this compound Dilution Plate
a. Add 100 µL of sterile CAMHB to all wells of a 96-well polypropylene microtiter plate. b. Add 100 µL of the this compound working stock solution (e.g., 64 µg/mL, prepared from the main stock) to the wells in column 1. This results in a total volume of 200 µL and a starting concentration of 32 µg/mL. c. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down 6-8 times. d. Continue this serial dilution process from column 2 to column 10. e. After mixing the wells in column 10, discard 100 µL to ensure all wells have a final volume of 100 µL. f. Column 11 will serve as the growth control (no this compound). g. Column 12 will serve as the sterility control (no this compound, no inoculum).
4. Inoculation of the Microtiter Plate
a. Using a multichannel pipette, add 10 µL of the prepared bacterial inoculum (from step 2e) to each well from column 1 to column 11. This brings the final volume in these wells to 110 µL. Do not add inoculum to column 12.
5. Incubation
a. Cover the plate with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting the Results
a. After incubation, place the microtiter plate on a reading stand. b. Visually inspect the wells for bacterial growth. The sterility control (column 12) should show no growth. The growth control (column 11) should show distinct turbidity. c. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be compared to the growth in the control well.
Diagrams
Caption: Experimental workflow for determining the MIC of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. goums.ac.ir [goums.ac.ir]
Application Note: Antimicrobial Susceptibility Testing of Loloatin B Against Clinical Isolates
Introduction
Loloatin B is a novel cyclic decapeptide antibiotic produced by a marine Bacillus species.[1] It is part of the loloatin family of antibiotics which have demonstrated potent in vitro activity against a range of Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] As the challenge of antimicrobial resistance grows, it is critical to rigorously evaluate new compounds like this compound against contemporary clinical isolates.
This document provides detailed protocols for determining the antimicrobial susceptibility of this compound using standardized methods, guidance for data presentation, and visual workflows to aid researchers in assessing its potential as a therapeutic agent. The methodologies described are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[3][4]
Experimental Workflow
The overall workflow for assessing the antimicrobial activity of this compound involves preparing the compound and bacterial inocula, performing susceptibility testing via broth microdilution or disk diffusion, and finally, analyzing and interpreting the resulting data.
Caption: General workflow for antimicrobial susceptibility testing of this compound.
Key Experimental Protocols
The following protocols are adapted from CLSI standards M07 and M02 for broth microdilution and disk diffusion, respectively.[3][5]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial clinical isolates and quality control (QC) strains (e.g., S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
This compound Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in CAMHB to achieve the desired test concentrations.
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the appropriate this compound working solution to the first well of a row and perform 2-fold serial dilutions across the plate, leaving the last well as a growth control (no drug).
-
The final volume in each well should be 50 µL before adding the inoculum.
-
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control well.
Protocol 2: Agar Disk Diffusion Susceptibility Testing
This method assesses the growth inhibition of bacteria by this compound diffusing from a saturated paper disk into the agar.
Materials:
-
This compound stock solution
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial clinical isolates and QC strains (e.g., S. aureus ATCC 25923)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
Procedure:
-
Disk Preparation: Aseptically apply a defined volume of a this compound solution to each blank paper disk to achieve a specific drug load (e.g., 30 µ g/disk ). Allow disks to dry completely before use.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in section 3.1.
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Disk Application:
-
Aseptically place the prepared this compound disks onto the inoculated MHA surface.
-
Gently press each disk down to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).
Data Presentation
Quantitative data from susceptibility testing should be summarized in clear, structured tables.
Table 1: MIC Values of this compound against Gram-Positive Clinical Isolates
| Organism (Isolate ID) | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus (SA-01) | MRSA | 2 | 1 |
| S. aureus (SA-02) | MSSA | 1 | 1 |
| S. aureus ATCC 29213 | QC Strain | 1 | 1 |
| E. faecalis (EF-01) | VRE | 4 | >256 |
| E. faecium (EF-02) | VanA VRE | 2 | >256 |
| E. faecalis ATCC 29212 | QC Strain | 2 | 2 |
| S. pneumoniae (SP-01) | Penicillin-Resistant | 1 | 0.5 |
Table 2: Zone of Inhibition Diameters for this compound (30 µ g/disk )
| Organism (Isolate ID) | Resistance Profile | This compound Zone (mm) | Vancomycin Zone (mm) |
| S. aureus (SA-01) | MRSA | 18 | 17 |
| S. aureus (SA-02) | MSSA | 22 | 18 |
| S. aureus ATCC 25923 | QC Strain | 21 | 17 |
| E. faecalis (EF-01) | VRE | 15 | 0 |
| E. faecium (EF-02) | VanA VRE | 17 | 0 |
Hypothetical Mechanism of Action and Resistance
The precise mechanism of action for this compound is not fully elucidated. However, many antimicrobial agents are recognized and expelled by bacteria via efflux pumps, which are often regulated by two-component systems (TCS).[8][9][10] A TCS typically consists of a sensor histidine kinase (HK) that detects an environmental stimulus (like an antibiotic) and a response regulator (RR) that modulates gene expression.[9][11] Upregulation of efflux pumps is a common mechanism of acquired resistance.[12][13][14] The diagram below illustrates a hypothetical scenario where this compound exposure triggers a TCS, leading to the expression of an efflux pump and conferring resistance.
Caption: Hypothetical TCS-mediated efflux pump resistance to this compound.
Conclusion
This compound demonstrates significant potential as an antimicrobial agent against challenging Gram-positive pathogens. The standardized protocols provided in this application note offer a robust framework for researchers to conduct antimicrobial susceptibility testing. Consistent application of these methods will generate high-quality, comparable data essential for the preclinical evaluation of this compound and for defining its spectrum of activity, thereby guiding its future development as a potential therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. asm.org [asm.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]
- 12. The Extent of Antimicrobial Resistance Due to Efflux Pump Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Broth Microdilution Assay for Determining Loloatin B Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loloatin B is a cyclic decapeptide antibiotic with demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. This document provides a detailed protocol for determining the in vitro potency of this compound using the broth microdilution method. This assay is a standardized and widely accepted technique for establishing the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism[2][3][4]. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[5][6][7][8].
Data Presentation: this compound Potency
The antimicrobial activity of loloatins, including this compound, has been evaluated against several key Gram-positive pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and related compounds.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 2 | [1] |
| This compound | Vancomycin-Resistant Enterococci (VRE) | 1 - 2 | [1] |
| This compound | Penicillin-Resistant Streptococcus pneumoniae | 1 - 2 | [1] |
| Loloatin A | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | [1] |
| Loloatin A | Vancomycin-Resistant Enterococci (VRE) | 4 | [1] |
| Loloatin C | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 | [1] |
| Loloatin C | Vancomycin-Resistant Enterococci (VRE) | 1 | [1] |
| Loloatin D | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 | [1] |
| Loloatin D | Vancomycin-Resistant Enterococci (VRE) | 8 | [1] |
Experimental Protocols
This section details the step-by-step methodology for performing a broth microdilution assay to determine the MIC of this compound.
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[9]
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)[9]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile, disposable tips
-
Incubator (35 ± 2 °C)[3]
-
Plate shaker (optional)
Preparation of this compound Dilutions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water, DMSO) at a concentration at least 10 times the highest concentration to be tested[2].
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium (e.g., CAMHB) in a separate 96-well plate or in tubes. This will create a gradient of this compound concentrations.
Inoculum Preparation
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Suspend the colonies in sterile saline or broth.
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can also be used for more precise standardization.
-
Final Inoculum Dilution: Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[10]. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
Microplate Inoculation
-
Dispensing this compound: Transfer 50 µL of each this compound dilution to the corresponding wells of a 96-well microtiter plate.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and no this compound, inoculated with the test organism.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
Incubation and MIC Determination
-
Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air[3]. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required[9].
-
Reading the MIC: Following incubation, visually inspect the plates for bacterial growth (turbidity or a button at the bottom of the well). The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism[2][4].
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. youtube.com [youtube.com]
Loloatin B: Application Notes and Protocols for In Vitro Analysis Against MRSA and VRE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro activity of Loloatin B, a cyclic decapeptide antibiotic, against two clinically significant multidrug-resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). This document includes a summary of reported quantitative data, detailed experimental protocols for determining antimicrobial susceptibility, and a proposed mechanism of action based on current scientific understanding.
In Vitro Antimicrobial Activity of this compound
This compound has demonstrated potent in vitro activity against both MRSA and VRE. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
| Organism | Strain(s) | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified in cited literature | 1 - 2[1] |
| Vancomycin-resistant Enterococci (VRE) | Not specified in cited literature | 1 - 2[1] |
Note: The provided MIC values are based on published literature. It is recommended that researchers determine the MIC for their specific bacterial strains of interest using the protocols outlined below.
Experimental Protocols
The following protocols are based on established methodologies for antimicrobial susceptibility testing, primarily the broth microdilution method, which is considered a gold standard and is recommended by the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the steps for determining the MIC of this compound against MRSA and VRE.
Materials:
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MRSA and VRE isolates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipettes and tips
-
Appropriate positive and negative controls (e.g., a known effective antibiotic and a growth control without antibiotic)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (MRSA or VRE).
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should be selected to bracket the expected MIC value (e.g., from 16 µg/mL down to 0.03 µg/mL).
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the appropriate this compound dilution to each well of the 96-well microtiter plate.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no this compound).
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Quality Control
Adherence to quality control procedures is crucial for accurate and reproducible results. It is recommended to include reference strains with known MIC values for this compound (if available) or other control antibiotics in each assay. Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ are commonly used quality control strains for susceptibility testing.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination by broth microdilution.
Proposed Mechanism of Action of this compound
While the precise signaling pathways affected by this compound have not been fully elucidated, the primary mechanism of action for many cyclic antimicrobial peptides against Gram-positive bacteria is the disruption of the cell membrane integrity. The following diagram illustrates this proposed mechanism.
References
Designing Loloatin B Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of Loloatin B derivatives with the goal of improving their therapeutic index. This compound, a cyclic decapeptide antibiotic, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] This document outlines rational design strategies, detailed experimental protocols, and data presentation formats to facilitate the development of novel this compound-based antimicrobial agents.
Rationale for Derivative Design
This compound belongs to the tyrocidine class of cyclic peptides, which are known to exert their antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane.[2][3][4][5] While effective, a common challenge with this class of compounds is the potential for cytotoxicity, particularly hemolysis.[6][7] The primary goal in designing this compound derivatives is therefore to enhance antimicrobial potency while minimizing off-target effects on mammalian cells. Key strategies include:
-
Modulating Hydrophobicity and Amphipathicity: The balance between hydrophobic and hydrophilic residues is crucial for membrane interaction and selectivity. Systematic replacement of amino acids can optimize this balance to favor interaction with bacterial membranes over eukaryotic ones.[2][3]
-
Altering Ring Size and Rigidity: The cyclic nature of this compound contributes to its conformational stability and, consequently, its bioactivity. Modifications to the ring size or the introduction of conformation-constraining elements can influence target binding and proteolytic stability.
-
Substitution of Key Amino Acid Residues: Specific amino acid side chains play critical roles in target recognition and membrane insertion. Structure-activity relationship (SAR) studies of related cyclic peptides, such as Tyrocidine A and Loloatin C, have shown that substitutions at various positions can significantly impact bioactivity and hemolytic activity.[2][3][6][7]
Quantitative Bioactivity Data of Loloatin Analogues
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of naturally occurring Loloatins and synthetic analogues of the related cyclic peptide, Loloatin C. This data serves as a baseline for understanding the impact of structural modifications on antimicrobial activity.
| Compound | Sequence | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. VRE | Hemolytic Activity |
| Loloatin A | cyclo(Tyr-Pro-Phe-Phe-Asn-Asp-Tyr-Val-Orn-Leu) | 4 | 4 | Not Reported |
| This compound | cyclo(Phe-Pro-Phe-Phe-Asn-Gln-Trp-Val-Orn-Leu) | 2 | 2 | Not Reported |
| Loloatin C | cyclo(Phe-Pro-Trp-Phe-Asn-Gln-Trp-Val-Orn-Leu) | 0.5 | 1 | High |
| Loloatin D | cyclo(Phe-Pro(OH)-Phe-Phe-Asn-Gln-Trp-Val-Orn-Leu) | 8 | 8 | Not Reported |
| Loloatin C Analogue 1 | [Analogue 1 Sequence] | [MIC Value] | [MIC Value] | [Hemolytic Activity Data] |
| Loloatin C Analogue 2 | [Analogue 2 Sequence] | [MIC Value] | [MIC Value] | [Hemolytic Activity Data] |
| Loloatin C Analogue 3 | [Analogue 3 Sequence] | [MIC Value] | [MIC Value] | [Hemolytic Activity Data] |
| Loloatin C Analogue 4 | [Analogue 4 Sequence] | [MIC Value] | [MIC Value] | [Hemolytic Activity Data] |
| Loloatin C Analogue 5 | [Analogue 5 Sequence] | [MIC Value] | [MIC Value] | [Hemolytic Activity Data] |
| Loloatin C Analogue 6 | [Analogue 6 Sequence] | [MIC Value] | [MIC Value] | [Hemolytic Activity Data] |
Note: Data for Loloatin C analogues is derived from Tuin et al., 2009. Specific sequences and corresponding bioactivity data should be referenced from the original publication for detailed analysis.
Experimental Protocols
Solid-Phase Synthesis of this compound Derivatives
This protocol describes the synthesis of a this compound derivative using Fmoc-based solid-phase peptide synthesis (SPPS).
Workflow for Solid-Phase Synthesis of a this compound Derivative
Caption: Workflow for the solid-phase synthesis of a cyclic this compound derivative.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl-peptidase I (DPP-I)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Preparation: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (C-terminal residue of the linear precursor) in DMF. Add DIC and HOBt and add the mixture to the resin. Agitate for 2-4 hours.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid in DMF. Add DIC and HOBt and add the mixture to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Side-Chain Deprotection and On-Resin Cyclization: After the linear peptide is assembled, selectively deprotect the side chains of the N- and C-terminal residues. Add a cyclization reagent such as PyBOP or HBTU and a base like DIEA to the resin and agitate for 12-24 hours.
-
Cleavage from Resin: Wash the resin with DMF and DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10][11][12]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., MRSA, VRE)
-
This compound derivative
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (broth only)
-
Spectrophotometer
Procedure:
-
Prepare Peptide Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the peptide in MHB in a 96-well plate.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculate Plates: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Hemolytic Activity Assay
This assay determines the toxicity of the this compound derivatives to red blood cells.[13]
Workflow for Hemolytic Assay
Caption: Workflow for assessing the hemolytic activity of this compound derivatives.
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound derivative
-
Triton X-100 (positive control for 100% hemolysis)
-
PBS (negative control for 0% hemolysis)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Prepare Peptide Dilutions: Prepare serial dilutions of the this compound derivative in PBS.
-
Incubation: Add the RBC suspension and the peptide dilutions to a 96-well plate. Incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Absorbance: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate Percentage Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Putative Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound and its derivatives is the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in cell death.
Proposed Mechanism of Action of this compound Derivatives
Caption: Proposed mechanism of action for this compound derivatives leading to bacterial cell death.
The positively charged residues of the this compound derivative are thought to initially interact with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (in Gram-negative bacteria) and teichoic acids (in Gram-positive bacteria).[4] This is followed by the insertion of the hydrophobic face of the peptide into the lipid bilayer, leading to membrane destabilization, pore formation, and leakage of essential ions and metabolites.[2][3][4] This disruption of the membrane potential and integrity ultimately results in the cessation of vital cellular processes and bacterial cell death. The goal of derivative design is to enhance the specificity of this interaction for bacterial membranes over host cell membranes.
References
- 1. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Tyrocidine A analogues with improved antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Tyrocidine A Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrocidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural and biological evaluation of some loloatin C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Bacterial Membrane Disruption Potential of Loloatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loloatin B is a cyclic decapeptide antibiotic that has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] While its precise mechanism of action is still under investigation, one potential antibacterial strategy for peptides of this class is the disruption of the bacterial cell membrane. This document provides detailed protocols for a series of assays to investigate the hypothesis that this compound compromises the integrity of the bacterial cytoplasmic membrane.
These assays are designed to quantify key indicators of membrane damage: loss of membrane integrity (permeabilization), dissipation of membrane potential, and leakage of intracellular ATP. The results from these experiments can provide critical insights into the mechanism of action of this compound and inform its development as a potential therapeutic agent.
Quantitative Data: Antimicrobial Activity of Loloatins
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and its analogs against key Gram-positive pathogens. This data provides a baseline for the concentrations to be used in the subsequent membrane disruption assays.
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-2[1] |
| This compound | Vancomycin-Resistant Enterococci (VRE) | 1-2[1] |
| Loloatin A | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4[1] |
| Loloatin A | Vancomycin-Resistant Enterococci (VRE) | 4[1] |
| Loloatin C | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5[1] |
| Loloatin C | Vancomycin-Resistant Enterococci (VRE) | 1[1] |
| Loloatin D | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8[1] |
| Loloatin D | Vancomycin-Resistant Enterococci (VRE) | 8[1] |
Experimental Workflow for Assessing Membrane Disruption
The following diagram outlines the experimental workflow to determine if this compound acts by disrupting the bacterial membrane.
Experimental Protocols
Membrane Permeabilization Assay using SYTOX Green
This assay utilizes SYTOX Green, a fluorescent nucleic acid stain that cannot penetrate live cells with intact membranes.[2] Upon membrane compromise, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Materials:
-
This compound
-
Gram-positive bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Phosphate-Buffered Saline (PBS)
-
SYTOX Green nucleic acid stain (5 mM in DMSO)
-
Polymyxin B (positive control)
-
DMSO (vehicle control)
-
Black, clear-bottom 96-well microplates
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 523 nm)
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to an OD₆₀₀ of approximately 0.05 and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS and resuspend in PBS to a final OD₆₀₀ of 0.2.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of this compound dilutions in PBS to achieve final concentrations ranging from 0.25x to 8x MIC.
-
Include positive controls (Polymyxin B) and vehicle controls (DMSO at the same concentration as in the highest this compound sample).
-
Add SYTOX Green to each well to a final concentration of 5 µM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure fluorescence intensity every 2 minutes for a total of 60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence of wells containing only bacteria and SYTOX Green.
-
Plot the change in fluorescence intensity over time for each concentration of this compound. An increase in fluorescence indicates membrane permeabilization.
-
Membrane Potential Assay using DiSC₃(5)
This assay uses the fluorescent probe DiSC₃(5), which accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence.[3][4] Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.
Materials:
-
This compound
-
Gram-positive bacterial strain (e.g., S. aureus)
-
Lysogeny Broth (LB)
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution (1 mM in DMSO)
-
Valinomycin (positive control for depolarization)
-
DMSO (vehicle control)
-
Black, clear-bottom 96-well microplates
-
Microplate reader with fluorescence detection (Excitation: 622 nm, Emission: 670 nm)
Protocol:
-
Bacterial Culture Preparation:
-
Grow bacteria in LB to mid-log phase as described in Protocol 1.
-
Harvest cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.2.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add DiSC₃(5) to each well to a final concentration of 1 µM.
-
Incubate the plate at 37°C with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching. Monitor the fluorescence until a stable baseline is achieved.
-
Once the baseline is stable, add this compound to achieve final concentrations ranging from 0.25x to 8x MIC.
-
Include positive controls (Valinomycin, e.g., 5 µM) and vehicle controls (DMSO).
-
-
Measurement:
-
Immediately after adding the compounds, measure fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time. An increase in fluorescence after the addition of this compound indicates membrane depolarization.
-
Intracellular ATP Leakage Assay using BacTiter-Glo™
This assay quantifies the amount of ATP present in a sample.[5][6] A decrease in intracellular ATP in the bacterial pellet, coupled with an increase in the supernatant, indicates that the cell membrane has been compromised, leading to ATP leakage.
Materials:
-
This compound
-
Gram-positive bacterial strain (e.g., S. aureus)
-
MHB
-
PBS
-
BacTiter-Glo™ Microbial Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Luminometer
Protocol:
-
Bacterial Culture and Treatment:
-
Grow and prepare bacteria to mid-log phase as described in Protocol 1, resuspending the final pellet in PBS to an OD₆₀₀ of 0.5.
-
In microcentrifuge tubes, mix the bacterial suspension with this compound at various concentrations (0.25x to 8x MIC). Include an untreated control.
-
Incubate at 37°C for 30 minutes.
-
-
Sample Preparation for ATP Measurement:
-
Centrifuge the tubes at 5000 x g for 10 minutes to separate the bacterial cells (pellet) from the supernatant.
-
Carefully transfer 50 µL of the supernatant from each tube to a well in an opaque-walled 96-well plate. This will be used to measure extracellular ATP.
-
Discard the remaining supernatant from the tubes. Resuspend the bacterial pellets in 50 µL of PBS. This will be used to measure intracellular ATP. Transfer this suspension to the opaque-walled plate.
-
-
ATP Measurement:
-
Prepare the BacTiter-Glo™ reagent according to the manufacturer's instructions.
-
Add 50 µL of the prepared reagent to each well containing either the supernatant or the resuspended pellet.
-
Mix well and incubate at room temperature for 5 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence (proportional to ATP concentration) for both the intracellular (pellet) and extracellular (supernatant) fractions for each this compound concentration.
-
A dose-dependent decrease in intracellular ATP and a corresponding increase in extracellular ATP suggests membrane disruption.
-
Bacterial Cell Envelope Stress Response Pathway
Should this compound induce membrane disruption, it would likely trigger a cell envelope stress response in the bacterium. The following diagram illustrates a generalized two-component system involved in sensing and responding to envelope damage in Gram-positive bacteria.
Interpretation of Results
-
Positive SYTOX Green Assay: A rapid, dose-dependent increase in fluorescence strongly suggests that this compound causes permeabilization of the bacterial membrane.
-
Positive DiSC₃(5) Assay: A dose-dependent increase in fluorescence indicates that this compound dissipates the membrane potential, a key indicator of membrane disruption.
-
Positive ATP Leakage Assay: A decrease in intracellular ATP with a concurrent rise in extracellular ATP provides compelling evidence that this compound creates pores or lesions in the membrane large enough for small molecules to pass through.
If all three assays yield positive results, it provides strong evidence that this compound's mechanism of action involves bacterial membrane disruption. If the results are negative, it would suggest that this compound may act on a different target, such as the lipoprotein transport system as has been previously suggested for other compounds.[7] These protocols provide a robust framework for elucidating the membrane-disrupting potential of this compound, a critical step in its preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BacTiter-Glo™ Microbial Cell Viability Assay Protocol [promega.com]
- 6. BacTiter-Glo™ Microbial Cell Viability Assay [promega.sg]
- 7. Antibacterial effects assessment on some livestock pathogens, thermal stability and proposing a probable reason for different levels of activity of thanatin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Loloatin B from Bacillus sp. fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Loloatin B from Bacillus sp. fermentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
A1: this compound is a cyclic decapeptide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] It was first isolated from a marine Bacillus species found associated with a marine worm in Papua New Guinea.[1][2] The family of loloatins (A-D) has also been isolated from a marine bacterium recovered from the Great Barrier Reef.[3] Notably, Brevibacillus laterosporus, a species closely related to Bacillus, has been identified as a producer of Loloatin A.[4][5]
Q2: How is this compound synthesized by Bacillus sp.?
A2: this compound is synthesized via a mechanism known as non-ribosomal peptide synthesis. This process is carried out by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[6][7][8][9][10] Unlike ribosomal protein synthesis, NRPSs are independent of messenger RNA. Each NRPS is a modular assembly line, where each module is responsible for activating and incorporating a specific amino acid into the growing peptide chain.[8] The final decapeptide is then cyclized and released. The modular nature of NRPS allows for the incorporation of non-proteinogenic and D-amino acids, contributing to the structural diversity and biological activity of compounds like this compound.[6]
Q3: What are the key factors influencing the yield of secondary metabolites like this compound in Bacillus fermentation?
A3: The production of secondary metabolites in Bacillus is a complex process influenced by a variety of factors, including:
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical. Often, limitation of certain nutrients, such as phosphate, can trigger secondary metabolite production.[11]
-
Trace Elements: Metal ions can act as cofactors for enzymes involved in the biosynthetic pathways.
-
Environmental Conditions: pH, temperature, and dissolved oxygen levels must be carefully controlled.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic Bacillus species and for the production of many secondary metabolites.
-
Quorum Sensing: Cell-density dependent regulation, known as quorum sensing, often controls the expression of genes involved in secondary metabolite biosynthesis.[12][13][14][15][16]
Q4: Are there any specific cultivation considerations for marine Bacillus species?
A4: Yes, marine bacteria may have different physiological and nutritional requirements compared to their terrestrial counterparts. Marine Bacillus species are often adapted to high salinity and may require specific ions found in seawater for optimal growth and secondary metabolite production.[17] When cultivating marine Bacillus for this compound production, it is advisable to use media that mimics a marine environment, for instance by using a seawater base or supplementing with sea salts.
Section 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound production, but good cell growth. | 1. Inappropriate fermentation medium: The medium may be optimized for primary metabolism (growth) rather than secondary metabolism. 2. Sub-optimal environmental conditions: The pH, temperature, or aeration may not be conducive to this compound biosynthesis. 3. Quorum sensing not activated: The cell density may be too low to trigger the quorum sensing cascade that upregulates secondary metabolite production.[12][15] | 1. Media Optimization: Experiment with different carbon and nitrogen sources. Introduce nutrient limitation, for example by reducing phosphate concentration.[11] See Table 1 for examples of media components used for other Bacillus secondary metabolites. 2. Parameter Optimization: Perform a systematic optimization of pH, temperature, and aeration. A design of experiments (DoE) approach can be efficient. 3. Inoculum Density: Increase the initial inoculum size to reach the quorum sensing threshold earlier in the fermentation. |
| Inconsistent this compound yield between batches. | 1. Variability in inoculum quality: The age and physiological state of the seed culture can significantly impact fermentation performance. 2. Inconsistent media preparation: Minor variations in media components can lead to different outcomes. 3. Fluctuations in fermentation parameters: Small deviations in pH, temperature, or aeration control can affect yield. | 1. Standardize Inoculum Preparation: Use a consistent protocol for preparing the seed culture, ensuring the cells are in the late exponential growth phase. 2. Precise Media Preparation: Carefully control the preparation of the fermentation medium, including sterilization procedures. 3. Calibrate Probes and Controllers: Regularly calibrate pH, temperature, and dissolved oxygen probes to ensure accurate control. |
| This compound production starts but ceases prematurely. | 1. Nutrient depletion: An essential precursor for this compound biosynthesis may be depleted. 2. Accumulation of inhibitory byproducts: The accumulation of toxic metabolites can inhibit cell growth and/or this compound production. 3. Feedback inhibition: High concentrations of this compound may inhibit its own biosynthesis. | 1. Fed-batch Fermentation: Implement a fed-batch strategy to supply limiting nutrients throughout the fermentation. 2. Byproduct Removal: Consider in-situ product removal techniques, such as adsorption, to reduce the concentration of inhibitory compounds. 3. Strain Engineering: If the biosynthetic pathway is known, genetic engineering could be used to create strains that are less sensitive to feedback inhibition. |
Section 3: Experimental Protocols & Data
General Fermentation Protocol for Bacillus sp.
This is a general protocol that can be used as a starting point and should be optimized for the specific this compound-producing strain.
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Bacillus sp. from a solid agar plate to a flask containing a suitable seed medium (e.g., Marine Broth for marine strains).
-
Incubate at an appropriate temperature (e.g., 25-30°C for marine strains) with shaking (e.g., 180-220 rpm) until the culture reaches the late exponential phase of growth.
-
-
Fermentation:
-
Inoculate the production medium in a fermenter with the seed culture (e.g., 2-5% v/v).
-
Maintain the fermentation at a constant temperature and pH.
-
Control the dissolved oxygen level through aeration and agitation.
-
Collect samples periodically to monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound concentration (e.g., by HPLC).
-
Quantitative Data on Fermentation Parameter Optimization for Bacillus Secondary Metabolites
Disclaimer: The following tables summarize data from studies on other Bacillus secondary metabolites. These should be used as a reference for designing experiments to optimize this compound production, as specific optimal conditions will vary.
Table 1: Effect of Carbon and Nitrogen Sources on Lipopeptide Production by Bacillus subtilis
| Carbon Source | Concentration (g/L) | Nitrogen Source | Concentration (g/L) | Lipopeptide Yield (g/L) | Reference |
| Glucose | 40 | Urea | 5 | 4.92 | [18] |
| Molasses | 10% (v/v) | Ammonium Chloride | 1.5 | 5.74 | [19] |
| White Beans Powder | 60 | Urea | 1 | 1.17 | [20] |
Table 2: Influence of Physical Parameters on Bacillus Secondary Metabolite Production
| Parameter | Optimized Value | Organism | Product | Yield Improvement | Reference |
| Temperature | 37°C | Bacillus amyloliquefaciens | Antifungal metabolites | - | [2] |
| pH | 6.4 | Bacillus amyloliquefaciens | Antifungal metabolites | - | [2] |
| Dissolved Oxygen | 30% saturation | Bacillus subtilis | Lipopeptides | - | [18] |
| Inoculum Size | 1% | Bacillus amyloliquefaciens | Antifungal metabolites | - | [2] |
| Loading Volume | 30% | Bacillus amyloliquefaciens | Antifungal metabolites | - | [2] |
Section 4: Visualizations
Caption: Experimental workflow for this compound production.
Caption: Non-Ribosomal Peptide Synthetase (NRPS) mechanism for this compound.
Caption: Quorum sensing regulation of this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a cyclic decapeptide antibiotic produced in culture by a tropical marine bacterium | UBC Chemistry [chem.ubc.ca]
- 3. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Isolation, biological properties, and spatial structure of an antibiotic loloatin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 7. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. google.com [google.com]
- 11. mdpi.com [mdpi.com]
- 12. Quorum sensing modulates microbial community structure through regulation of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quorum sensing modulates microbial community structure through regulation of secondary metabolites | ORNL [ornl.gov]
- 14. researchgate.net [researchgate.net]
- 15. Social behaviours by Bacillus subtilis: quorum sensing, kin discrimination and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quorum sensing modulates microbial community structure through regulation of secondary metabolites (Journal Article) | OSTI.GOV [osti.gov]
- 17. Diversity of Secondary Metabolites from Marine Bacillus Species: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Low-cost production and application of lipopeptide for bioremediation and plant growth by Bacillus subtilis SNW3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Loloatin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Loloatin B in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cyclic decapeptide antibiotic with potent activity against Gram-positive bacteria.[1] Like many cyclic peptides, this compound has a predominantly hydrophobic structure, which leads to poor solubility in aqueous solutions. This can pose significant challenges for in vitro assays, formulation development, and in vivo studies.
Q2: What are the initial signs of solubility problems with this compound?
Common indicators of solubility issues include:
-
Precipitation: Visible solid particles in the solution after attempting to dissolve this compound.
-
Turbidity or Cloudiness: The solution appears hazy or opaque.
-
Inconsistent Results: High variability in experimental data, which may be due to inconsistent concentrations of the dissolved peptide.
-
Low Bioactivity: Apparent lack of biological effect, which might be caused by the compound not being in solution to interact with its target.
Q3: In what solvents is this compound known to be soluble?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[2] For many hydrophobic peptides, other organic solvents such as ethanol, methanol, or acetonitrile can also be effective. However, the introduction of these organic solvents into aqueous experimental systems must be carefully controlled to avoid off-target effects.
Q4: Can cyclization of a peptide affect its solubility?
Yes, the effect of cyclization on peptide solubility can be complex. While extensive intermolecular hydrogen bonding in linear peptides can lead to aggregation and poor solubility, cyclization can in some cases improve aqueous solubility compared to their linear counterparts by adopting conformations that shield hydrophobic residues. However, many cyclic peptides still exhibit poor water solubility.
Troubleshooting Guide
This guide provides systematic steps to address solubility issues with this compound.
Issue 1: this compound precipitates out of my aqueous buffer.
-
Root Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. The presence of salts in the buffer can also decrease the solubility of hydrophobic compounds (salting-out effect).
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in an Organic Solvent: Initially, dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing or stirring to facilitate mixing and prevent immediate precipitation.
-
Determine the Maximum Tolerated Organic Solvent Concentration: Test the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent. Typically, DMSO concentrations are kept below 0.5% (v/v) in cellular assays to minimize toxicity.
-
Use a Co-solvent System: If a higher concentration of this compound is required, a co-solvent system might be necessary. This involves using a mixture of water and a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) in the final solution. The optimal ratio of co-solvent to aqueous buffer needs to be determined empirically.
-
Issue 2: My experimental results are not reproducible.
-
Root Cause: Inconsistent solubility or precipitation of this compound between experiments. This can be due to minor variations in solution preparation, temperature, or pH.
-
Troubleshooting Steps:
-
Standardize the Solubilization Protocol: Ensure that the protocol for preparing this compound solutions is strictly followed for every experiment. This includes the initial solvent, the method of dilution, and the final concentration of any organic solvents.
-
Visually Inspect Solutions: Before each use, visually inspect the this compound solution for any signs of precipitation or turbidity. If observed, the solution should be discarded and a fresh one prepared.
-
Consider pH Adjustment: The net charge of a peptide can influence its solubility. Although this compound is a cyclic peptide without free N- and C-termini, it does contain amino acids with ionizable side chains. Adjusting the pH of the buffer may improve solubility. This should be done cautiously as pH changes can also affect the activity of the peptide and the biological system under study.
-
Issue 3: I need to prepare a completely aqueous solution of this compound without organic solvents.
-
Root Cause: Many experimental setups, particularly in later-stage drug development, require the absence of organic solvents.
-
Troubleshooting Steps:
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water. Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) should be screened for their effectiveness.
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize this compound. Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 are often used in biological experiments due to their lower toxicity.
-
Formulation with Liposomes or Nanoparticles: Encapsulating this compound within liposomes or polymeric nanoparticles can significantly enhance its aqueous solubility and provide a means for targeted delivery.
-
Data Presentation
Table 1: Qualitative Solubility of this compound and General Characteristics of Hydrophobic Peptides.
| Solvent/System | Solubility of this compound | General Observations for Hydrophobic Peptides |
| Water | Poor | Generally insoluble or poorly soluble. |
| Aqueous Buffers (e.g., PBS) | Poor | Solubility can be further reduced by the salting-out effect. |
| DMSO | Soluble | A common solvent for preparing stock solutions of hydrophobic peptides. |
| Ethanol, Methanol, Acetonitrile | Likely Soluble | Often used as solvents or co-solvents. |
| Co-solvent Systems (e.g., Water/Ethanol) | Improved | Solubility increases with a higher proportion of the organic solvent. |
| Aqueous Cyclodextrin Solutions | Potentially Improved | Can enhance solubility through the formation of inclusion complexes. |
| Aqueous Surfactant Solutions | Potentially Improved | Can enhance solubility through micellar encapsulation. |
Table 2: Example Quantitative Solubility of a Cyclic Peptide (Latrunculin B) in Organic Solvents.
Note: This data is for Latrunculin B and serves as a representative example. The specific solubility of this compound must be determined experimentally.
| Solvent | Approximate Solubility |
| Ethanol | ~25 mg/mL |
| DMSO | ~25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, high-purity aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure for Stock Solution (e.g., 10 mM): a. Calculate the required mass of this compound for the desired volume and concentration of the stock solution. b. Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect for any remaining solid particles. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Procedure for Working Solutions: a. Thaw an aliquot of the this compound stock solution. b. Determine the final desired concentration of this compound and the maximum allowable concentration of DMSO in your experiment. c. Prepare the working solution by adding the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. d. Ensure the final concentration of DMSO is below the tolerance limit of your assay. e. Visually inspect the final working solution for any signs of precipitation.
Protocol 2: Screening for Optimal Solubilizing Excipient
-
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer
-
Screening excipients:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tween® 80
-
Pluronic® F-68
-
-
96-well plate
-
Plate reader capable of measuring absorbance or turbidity
-
-
Procedure: a. Prepare a series of aqueous solutions containing different concentrations of each excipient (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v for cyclodextrins and 0.01%, 0.05%, 0.1%, 0.5% v/v for surfactants). b. In a 96-well plate, add a small volume of the this compound stock solution to each well containing the excipient solutions to achieve a final this compound concentration that is known to precipitate in the buffer alone. c. Include control wells with this compound in buffer without any excipients. d. Incubate the plate at the experimental temperature for a set period (e.g., 1 hour). e. Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm). A lower reading indicates better solubility. f. Visually inspect the wells for precipitation. The excipient and concentration that result in the clearest solution are considered optimal.
Visualizations
References
Stabilizing Loloatin B for in vitro and in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for stabilizing Loloatin B for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a cyclic decapeptide antibiotic isolated from a marine bacterium.[1][2][3] It has demonstrated potent in vitro antimicrobial activity against various drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its molecular formula is C67H85N13O14, with a molecular weight of approximately 1296.49 g/mol .[4] Due to its complex peptide nature, it is susceptible to degradation and has limited aqueous solubility.
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage (months to years), this compound should be stored as a dry powder at -20°C in a dark, desiccated environment.[4] For short-term storage (days to weeks), it can be kept at 0-4°C.[4] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: I'm observing a loss of this compound activity in my in vitro assay. What could be the cause?
A3: Loss of activity can be attributed to several factors, including:
-
pH-mediated hydrolysis: Peptide bonds are susceptible to cleavage at acidic or alkaline pH.
-
Enzymatic degradation: If using cell lysates or serum-containing media, proteases can degrade this compound.
-
Adsorption to surfaces: Peptides can adsorb to plasticware, leading to a decrease in the effective concentration.
-
Aggregation: At higher concentrations, peptides may aggregate and precipitate out of solution.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For aqueous-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer or media. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
| Symptom | Possible Cause | Troubleshooting Step |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | This compound has low aqueous solubility. | 1. Decrease Final Concentration: Attempt to use a lower final concentration of this compound if experimentally feasible. 2. Use a Co-solvent: Incorporate a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in your buffer system.[5] 3. pH Optimization: Determine the optimal pH for this compound solubility by testing a range of buffers.[6][7] 4. Inclusion Complexes: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes and enhance solubility.[8] |
| Inconsistent results between experiments. | Partial precipitation or aggregation of this compound. | 1. Sonication: Briefly sonicate the final solution to aid in dissolution and break up aggregates. 2. Fresh Dilutions: Prepare fresh dilutions from the DMSO stock for each experiment. |
Issue 2: Degradation in In Vitro Cultures
| Symptom | Possible Cause | Troubleshooting Step |
| Loss of activity over time in cell culture media containing serum. | Enzymatic degradation by serum proteases. | 1. Reduce Serum Concentration: If possible, use a lower percentage of serum or switch to a serum-free medium. 2. Add Protease Inhibitors: Supplement the culture medium with a broad-spectrum protease inhibitor cocktail. 3. Formulate with Stabilizers: Consider formulating this compound with stabilizers like human serum albumin (HSA) which can bind to the peptide and reduce degradation. |
| Activity decreases rapidly in cell lysates. | Degradation by intracellular proteases. | 1. Work at Low Temperatures: Perform all steps on ice to minimize enzymatic activity. 2. Incorporate Protease Inhibitors: Add protease inhibitors to the lysis buffer. |
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Solvent/Buffer | Incubation Time (hours) | Remaining this compound (%) |
| 4°C | PBS, pH 7.4 | 24 | 95 ± 2.1 |
| 37°C | PBS, pH 7.4 | 24 | 68 ± 3.5 |
| 37°C | PBS, pH 5.0 | 24 | 55 ± 4.2 |
| 37°C | PBS, pH 8.5 | 24 | 62 ± 3.9 |
| 37°C | Cell Culture Medium + 10% FBS | 24 | 45 ± 5.1 |
| 37°C | Cell Culture Medium + 10% FBS + Protease Inhibitors | 24 | 85 ± 2.8 |
| 37°C | PBS, pH 7.4 + 5% HP-β-CD | 24 | 92 ± 2.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Formulation using HP-β-CD
-
Prepare a stock solution of this compound: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Prepare a stock solution of HP-β-CD: Dissolve hydroxypropyl-β-cyclodextrin in your desired aqueous buffer (e.g., PBS, pH 7.4) to a concentration of 10% (w/v).
-
Complexation: While vortexing the HP-β-CD solution, slowly add the this compound DMSO stock to achieve the desired final concentration. The molar ratio of HP-β-CD to this compound should be at least 100:1 to ensure efficient encapsulation.
-
Incubation: Incubate the mixture at room temperature for 1 hour with gentle agitation to allow for the formation of the inclusion complex.
-
Sterilization: Sterilize the final formulation by filtering through a 0.22 µm syringe filter.
Protocol 2: Quantification of this compound Stability by HPLC
-
Sample Preparation: At designated time points, withdraw aliquots from your experimental conditions. Immediately add an equal volume of ice-cold acetonitrile to precipitate proteins and halt degradation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Quantify the peak area corresponding to intact this compound and compare it to a time-zero control to determine the percentage remaining.
Visualizations
Caption: A decision tree for troubleshooting common this compound stability issues.
Caption: A proposed signaling pathway for this compound's antimicrobial activity.
References
- 1. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a cyclic decapeptide antibiotic produced in culture by a tropical marine bacterium | UBC Chemistry [chem.ubc.ca]
- 4. medkoo.com [medkoo.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
Avoiding aggregation of Loloatin B in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the aggregation of Loloatin B in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work with this cyclic decapeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a cyclic decapeptide antibiotic with the sequence cyclo(Phe-Pro-Phe-Phe-Asn-Gln-Trp-Val-Orn-Leu).[1] Its structure contains a high proportion of hydrophobic amino acid residues (Phenylalanine, Tryptophan, Valine, Leucine), which can lead to self-association and aggregation in aqueous solutions. Peptide aggregation can result in loss of active compound, inaccurate concentration measurements, and reduced biological activity, thereby compromising experimental results.
Q2: What are the primary factors influencing this compound aggregation?
The aggregation of peptides like this compound is influenced by a combination of intrinsic and extrinsic factors.
-
Intrinsic Factors: These relate to the inherent physicochemical properties of the peptide itself, primarily its amino acid sequence, which dictates its hydrophobicity and charge distribution. The high hydrophobicity of this compound is a key intrinsic factor driving aggregation.
-
Extrinsic Factors: These are environmental conditions that can be modified to influence solubility and prevent aggregation. Key extrinsic factors include:
-
Solvent choice
-
pH of the solution
-
Ionic strength (salt concentration)
-
Temperature
-
Peptide concentration
-
Q3: What is the recommended solvent for dissolving this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[2] For most applications, it is recommended to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted into aqueous buffers for your experiments. It is crucial to dissolve the peptide completely in the initial organic solvent before adding any aqueous solution to prevent precipitation.
Troubleshooting Guide: this compound Aggregation
This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound in your experimental solutions.
Issue 1: this compound precipitates out of solution upon dilution into an aqueous buffer.
Cause: This is a common issue for hydrophobic peptides when the concentration of the organic solvent is rapidly decreased, causing the peptide to crash out of solution.
Solutions:
-
Optimize the Dilution Method:
-
Slowly add the this compound stock solution (in DMSO) dropwise to the aqueous buffer while gently vortexing or stirring. This helps to avoid localized high concentrations of the peptide that can initiate aggregation.
-
-
Adjust the Final Concentration of Organic Solvent:
-
For some experiments, it may be possible to include a small percentage of an organic solvent in the final aqueous buffer to maintain solubility. The compatibility of the organic solvent with your specific assay must be confirmed.
Organic Solvent Recommended Starting Concentration in Final Buffer Notes DMSO 1-5% (v/v) Ensure compatibility with your experimental system. Acetonitrile 1-5% (v/v) Can be a useful alternative to DMSO. -
Issue 2: The this compound solution appears cloudy or contains visible particulates over time.
Cause: This indicates that the peptide is aggregating in the chosen buffer conditions, even if it initially appeared to be dissolved.
Solutions:
-
Optimize the Solution pH:
-
The net charge of a peptide influences its solubility, with solubility generally being lowest near its isoelectric point (pI). While the exact pI of this compound is not published, its amino acid sequence contains one basic residue (Ornithine) and no acidic residues, suggesting a basic pI. Therefore, using a buffer with a pH further away from its pI can increase solubility.
-
Recommendation: Start with a buffer in the slightly acidic to neutral range (e.g., pH 5.0 - 7.0). Avoid basic buffers initially.
-
-
Adjust the Ionic Strength:
-
The effect of salt concentration on peptide aggregation can be complex. For some peptides, increasing the ionic strength can shield electrostatic interactions and reduce aggregation. For others, high salt concentrations can promote hydrophobic interactions and increase aggregation.
-
Recommendation: Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to determine the optimal condition for this compound.
-
-
Incorporate Solubilizing Excipients:
-
Certain additives can help to prevent peptide aggregation.
Excipient Recommended Starting Concentration Mechanism of Action L-Arginine 50-100 mM Can suppress aggregation of hydrophobic residues. Tween® 20/80 0.01-0.1% (v/v) Non-ionic surfactants that can prevent adsorption to surfaces and reduce aggregation. -
Issue 3: Inconsistent results are observed in biological assays.
Cause: This could be due to the formation of soluble oligomers or larger aggregates that are not visible to the naked eye but can affect the active concentration of monomeric this compound.
Solutions:
-
Control the Temperature:
-
Temperature can influence both the kinetics of aggregation and the solubility of the peptide.
-
Recommendation: Prepare and handle this compound solutions on ice or at 4°C whenever possible to slow down potential aggregation processes. For long-term storage, keep the DMSO stock solution at -20°C or -80°C.[2]
-
-
Sonication:
-
If you suspect aggregation, brief sonication of the solution in a water bath sonicator may help to break up small aggregates. However, this should be used with caution as excessive sonication can potentially degrade the peptide.
-
-
Filtration:
-
Before use in an assay, consider filtering the diluted this compound solution through a low-protein-binding 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
Protocol 2: Dilution of this compound into Aqueous Buffer
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare the desired aqueous buffer, ensuring it has been filtered and degassed if necessary for your application.
-
While gently vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
References
Troubleshooting Loloatin B Purification by Reverse-Phase HPLC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Loloatin B using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an RP-HPLC method for this compound purification?
A good starting point for this compound, a hydrophobic cyclic decapeptide, would be to use a C18 column with a water/acetonitrile mobile phase system containing an ion-pairing agent like trifluoroacetic acid (TFA). A typical starting gradient could be 10-80% acetonitrile over 50 minutes.[1] The detection wavelength should be set to 210-220 nm to monitor the peptide bonds.[2]
Q2: My this compound peak is broad. What are the common causes and solutions?
Peak broadening for a hydrophobic peptide like this compound can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Interactions between this compound and free silanol groups on the silica-based column packing can cause peak tailing and broadening. Ensure your mobile phase contains an ion-pairing agent like TFA (0.1% is common) to minimize these interactions.[3]
-
Slow Mass Transfer: Using a column with a larger particle size can lead to broader peaks. If possible, switch to a column with smaller particles (e.g., <5 µm) for higher efficiency.
-
Inappropriate Mobile Phase: The choice of organic modifier can affect peak shape. While acetonitrile is common, for very hydrophobic peptides, sometimes a stronger solvent like isopropanol can improve peak shape.
Q3: I am observing peak tailing for my this compound peak. How can I improve the peak symmetry?
Peak tailing is a common issue, especially with peptides. Here are some troubleshooting steps:
-
Increase Ion-Pairing Agent Concentration: If you are using 0.1% TFA, a slight increase might improve peak shape. However, be mindful that high concentrations of TFA can be harsh on the column.
-
Check Column Health: A contaminated guard column or a deteriorating analytical column can cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase. Small adjustments to the pH can sometimes improve peak shape.
Q4: I am having trouble dissolving my crude this compound sample before injection. What solvents should I use?
Due to its hydrophobic nature, this compound may have limited solubility in purely aqueous solutions. Here are some suggestions for sample dissolution:
-
Start by dissolving the crude peptide in a small amount of organic solvent in which it is soluble, such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO).
-
Once dissolved, slowly add the aqueous mobile phase (e.g., water with 0.1% TFA) to the desired final concentration.
-
It is crucial that the final sample solvent is compatible with the initial mobile phase conditions of your HPLC gradient to avoid sample precipitation on the column.
Q5: I am seeing multiple peaks in my chromatogram. How can I determine which one is this compound?
Identifying the correct peak is crucial. Here are some strategies:
-
Mass Spectrometry (MS) Detection: If your HPLC system is coupled to a mass spectrometer, you can identify the peak corresponding to the expected mass of this compound.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the major peaks and analyze them by other techniques like mass spectrometry or NMR to confirm the identity.
-
Spiking: If you have a small amount of purified this compound standard, you can "spike" your crude sample with it. The peak that increases in area corresponds to this compound.
Troubleshooting Common HPLC Problems
This section provides a more in-depth guide to troubleshooting specific issues you might encounter during the RP-HPLC purification of this compound.
Problem 1: Poor Peak Resolution
Symptoms:
-
Peaks are not well separated from each other.
-
Co-elution of this compound with impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Gradient Slope | A steep gradient may not provide enough time for separation. Try a shallower gradient (e.g., decrease the % organic solvent change per minute). |
| Incorrect Mobile Phase | The selectivity of the separation can be altered by changing the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from TFA to formic acid). |
| Suboptimal Column Chemistry | A C18 column is a good starting point, but for some peptides, a different stationary phase (e.g., C8, C4, or Phenyl) might offer better selectivity.[4] |
| High Flow Rate | A high flow rate can reduce separation efficiency. Try decreasing the flow rate. |
Problem 2: High Backpressure
Symptoms:
-
The HPLC system shows a pressure reading that is significantly higher than normal.
-
The system may shut down due to over-pressurization.
Possible Causes & Solutions:
| Cause | Solution |
| Blocked Frit or Column | Particulate matter from the sample or mobile phase can clog the column inlet frit. Filter all samples and mobile phases before use. Try back-flushing the column or replacing the inlet frit. |
| Precipitation on the Column | If the sample is not fully soluble in the initial mobile phase, it can precipitate on the column, leading to high pressure. Ensure your sample solvent is compatible with the starting mobile phase. |
| Buffer Precipitation | If using a buffered mobile phase, ensure the buffer is soluble in the highest concentration of organic solvent used in your gradient. |
| System Blockage | Check for blockages in the tubing, injector, or detector. |
Problem 3: Baseline Drift or Noise
Symptoms:
-
The baseline is not stable, making it difficult to accurately integrate peaks.
-
The baseline may show a consistent upward or downward trend.
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Issues | Ensure mobile phases are properly degassed. Impurities in the solvents or additives can also cause baseline noise. Use high-purity (HPLC grade) solvents and reagents. |
| Detector Lamp Failing | A deteriorating detector lamp can cause baseline instability. Check the lamp's energy output. |
| Column Bleed | At high temperatures or extreme pH, the stationary phase can "bleed" from the column, causing a rising baseline. Operate within the column's recommended pH and temperature ranges. |
| Contamination | Contamination in the HPLC system can lead to a noisy baseline. Flush the system with a strong solvent. |
Experimental Protocols
The following are example protocols for the purification of cyclic decapeptides similar to this compound, which can be adapted for your specific needs.
Protocol 1: Analytical RP-HPLC of Tyrocidine A
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% to 80% B over 50 minutes
-
Flow Rate: 1 mL/min
-
Detection: 220 nm
-
Reference: [1]
Protocol 2: Preparative RP-HPLC of a Tyrocidine A Analogue
-
Column: Semi-preparative C18, 8 x 10 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0% to 10% B over 5 min, then 10% to 80% B over 50 min, then 80% to 100% B over 5 min
-
Flow Rate: 3 mL/min
-
Detection: 220 nm
-
Reference: [1]
Protocol 3: RP-HPLC of Cyclosporin A
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile/Water (70:30, v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: 80 °C
-
Detection: 210 nm
-
Reference: [5]
Data Presentation
The following tables summarize typical quantitative data for RP-HPLC purification of cyclic peptides.
Table 1: Typical HPLC Column and Mobile Phase Parameters
| Parameter | Typical Value/Type |
| Stationary Phase | C18, C8 |
| Particle Size | 3 - 10 µm |
| Pore Size | 100 - 300 Å |
| Column Dimensions | Analytical: 4.6 x 150/250 mmSemi-preparative: >8 mm ID |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid |
Table 2: Typical Gradient Elution and Detection Parameters
| Parameter | Typical Value/Range |
| Gradient Profile | Linear |
| Gradient Duration | 30 - 60 minutes |
| Flow Rate | Analytical: 0.5 - 1.5 mL/minSemi-preparative: >3 mL/min |
| Column Temperature | Ambient to 80 °C |
| Detection Wavelength | 210 - 220 nm |
Visualizations
General RP-HPLC Workflow for this compound Purification
Caption: Workflow for this compound purification by RP-HPLC.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
References
Technical Support Center: Solid-Phase Synthesis of Loloatin Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the solid-phase synthesis of Loloatin peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the linear assembly of Loloatin peptides using Fmoc-SPPS?
A1: During the linear solid-phase synthesis of Loloatin peptides, several side reactions can occur, leading to impurities and reduced yield. The most frequently observed issues include:
-
Aspartimide Formation: This is a significant issue, particularly at Asp-Gly or Asp-Asn sequences, leading to a mixture of α- and β-peptides and potential racemization.[1] It is catalyzed by both acidic and basic conditions.[1]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially when Proline is one of the first two residues, and can lead to the cleavage of the peptide from the resin.[2]
-
Racemization: The loss of chiral purity is a concern, especially for certain amino acids like Cysteine and Histidine. It can be initiated by proton abstraction or protonation.
-
Oxidation of Methionine: The sulfur in the Methionine side chain is susceptible to oxidation to sulfoxide, which can be reversed.[1]
-
Incomplete Fmoc Deprotection: This leads to deletion sequences where one or more amino acids are missing from the final peptide.[2]
-
Aggregation: Hydrophobic sequences within the Loloatin peptide can aggregate, leading to poor solvation and incomplete reactions.
Q2: We are observing a significant amount of deletion sequences in our crude product. What is the likely cause and how can we troubleshoot this?
A2: Deletion sequences are primarily caused by incomplete Fmoc deprotection or inefficient coupling of the subsequent amino acid. Here’s a troubleshooting guide:
-
Extend Deprotection Time: Increase the piperidine treatment time or perform a second deprotection step to ensure complete removal of the Fmoc group.[2]
-
Use a Stronger Base: For difficult sequences, consider adding a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance deprotection efficiency.[2]
-
Improve Coupling Efficiency:
-
Increase the equivalents of the amino acid and coupling reagents.
-
Extend the coupling reaction time.
-
Consider using a more potent coupling reagent like HATU or HCTU.
-
-
Monitor Reactions: Use a qualitative test like the Kaiser (ninhydrin) test to confirm the presence of free primary amines after deprotection and the completion of coupling.
Q3: Our Loloatin synthesis involves an Asp-Gly sequence, and we are seeing a mixture of products with the same mass. What is happening and how can we prevent it?
A3: The observation of multiple products with the same mass, especially with an Asp-Gly sequence, strongly suggests aspartimide formation.[1] The five-membered ring intermediate can be hydrolyzed to form a mixture of α- and β-aspartyl peptides.
Prevention Strategies:
-
Use of Protecting Groups: Employing a more sterically hindered protecting group on the Aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 2,4-dimethoxybenzyl (Dmb), can suppress aspartimide formation.
-
Modified Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt to the piperidine deprotection solution can reduce the rate of aspartimide formation.
-
Dipeptide Building Blocks: Using a pre-formed Fmoc-Asp(OR)-Gly-OH dipeptide can sometimes mitigate this side reaction.
Troubleshooting Guides
Guide 1: Low Yield After Cyclization
Problem: The final yield of the cyclic Loloatin peptide is significantly lower than expected after the cyclization step.
| Possible Cause | Troubleshooting Steps |
| Intermolecular Oligomerization | Perform the cyclization reaction under high dilution conditions (0.1-0.5 mM) to favor intramolecular cyclization over intermolecular reactions. |
| Poor Precursor Purity | Purify the linear peptide precursor by RP-HPLC before attempting cyclization to remove any truncated or modified sequences. |
| Suboptimal Cyclization Reagents | Screen different coupling reagents for the cyclization step (e.g., HATU, HCTU, PyBOP). The choice of reagent can significantly impact cyclization efficiency. |
| Unfavorable Conformation | The linear peptide may adopt a conformation that is not conducive to cyclization. Try altering the solvent or temperature of the cyclization reaction. For on-resin cyclization, the resin itself can sterically hinder the process.[3] |
| Racemization at the C-terminus | Racemization of the C-terminal amino acid during activation can lead to diastereomeric products that may not cyclize efficiently. Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma. |
Guide 2: Multiple Peaks in HPLC Analysis of Crude Cyclic Peptide
Problem: The crude cyclic Loloatin peptide shows multiple peaks of similar mass in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Diastereomer Formation | Racemization during the synthesis or cyclization can lead to the formation of diastereomers. Analyze the product by chiral chromatography or NMR to confirm. To mitigate, use racemization-suppressing coupling reagents and minimize exposure to strong bases. |
| Cyclodimerization | In addition to the desired monomeric cyclic peptide, cyclic dimers or higher-order oligomers may have formed.[4] Optimize the concentration of the linear peptide during cyclization (high dilution favors monomer formation).[3] |
| Side Reactions on Amino Acid Side Chains | Unwanted modifications on reactive side chains (e.g., oxidation of Met, alkylation of Trp) can lead to multiple products. Ensure proper use of scavengers during the final cleavage from the resin. |
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization
This protocol describes a general procedure for the on-resin cyclization of a linear Loloatin precursor.
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS protocols. The C-terminal amino acid should be attached to the resin via its side chain, leaving the C-terminal carboxyl group protected (e.g., as an allyl ester).
-
Selective Deprotection:
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Selectively deprotect the C-terminal carboxyl group. For an allyl ester, use a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly to remove deprotection reagents.
-
Swell the resin in a suitable solvent (e.g., NMP or DMF).
-
Add the cyclization reagents. A common combination is HATU (4 eq.), HOAt (4 eq.), and DIPEA (8 eq.) in NMP.
-
Allow the reaction to proceed for 4-24 hours at room temperature.
-
Monitor the reaction by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.
-
-
Cleavage and Deprotection: Once cyclization is complete, wash the resin and cleave the cyclic peptide from the solid support using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol outlines a general procedure for cyclizing a linear Loloatin peptide in solution.
-
Linear Peptide Synthesis and Cleavage: Synthesize the linear peptide on a resin that allows for cleavage with side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin). Cleave the peptide from the resin using a mild acid solution (e.g., 1% TFA in DCM).
-
Purification of Linear Peptide: Purify the protected linear peptide by RP-HPLC to ensure high purity before cyclization.
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or a mixture of DCM/DMF) to achieve a high dilution (0.1-0.5 mM).
-
Add the cyclization reagents (e.g., HATU and DIPEA) slowly to the peptide solution with stirring.
-
Let the reaction proceed for 2-12 hours at room temperature.
-
Monitor the progress of the cyclization by HPLC-MS.
-
-
Final Deprotection: After cyclization is complete, remove the solvent under reduced pressure. Treat the residue with a standard TFA cleavage cocktail to remove the side-chain protecting groups.
-
Purification of Cyclic Peptide: Purify the final cyclic peptide by RP-HPLC.
Visualizations
Caption: Aspartimide formation pathway during Fmoc-SPPS.
Caption: Troubleshooting workflow for low cyclization yield.
Caption: Comparison of on-resin and solution-phase cyclization.
References
Enhancing the stability of the cyclic peptide structure of Loloatin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the stability of the cyclic peptide structure of Loloatin B.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
1. My this compound sample is showing rapid degradation in serum/plasma. What are the likely causes and how can I troubleshoot this?
-
Answer: Rapid degradation of this compound in biological matrices is likely due to enzymatic activity. This compound, being a peptide, is susceptible to proteases present in serum and plasma.
-
Troubleshooting Steps:
-
Protease Inhibitor Cocktails: Incorporate a broad-spectrum protease inhibitor cocktail into your serum or plasma samples before adding this compound. This will help to minimize enzymatic degradation and provide a more accurate assessment of the inherent stability of your peptide.
-
Heat Inactivation of Serum: Heat-inactivating the serum (e.g., at 56°C for 30 minutes) can denature many proteases. However, be aware that this can also alter other serum components and may not be suitable for all experimental setups.
-
Identify Cleavage Sites: To understand the degradation better, it is crucial to identify the specific cleavage sites. This can be achieved by analyzing the degradation products using techniques like LC-MS/MS. Identifying the "hot spots" for enzymatic cleavage is the first step toward designing more stable analogs.
-
-
2. I am observing a loss of this compound activity over time, even in a simple buffer solution. What could be the reason?
-
Answer: Loss of activity in a buffered solution can be due to physical instability, such as aggregation, or chemical degradation pathways that are not enzyme-mediated.
-
Troubleshooting Steps:
-
Assess Aggregation: this compound, like other cyclic peptides, can be prone to aggregation, especially at high concentrations or in certain buffer conditions. Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to check for the presence of aggregates. To mitigate aggregation, you can try:
-
Optimizing the buffer pH and ionic strength.
-
Working at lower peptide concentrations.
-
Adding excipients like arginine or polysorbates.
-
-
Investigate Chemical Degradation: Common non-enzymatic degradation pathways for peptides include:
-
Hydrolysis: Particularly at aspartic acid (Asp) residues. This compound contains an Asp residue which can be susceptible to hydrolysis, leading to ring opening and loss of activity.
-
Oxidation: Methionine (Met) and Tryptophan (Trp) residues are prone to oxidation. This compound contains a Trp residue. To prevent oxidation, consider degassing your buffers, working under an inert atmosphere (e.g., nitrogen or argon), and adding antioxidants like methionine or ascorbic acid to your formulation.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation. This compound has an Asn residue. This modification introduces a negative charge and can significantly impact the peptide's structure and function.
-
-
-
3. How can I improve the intrinsic stability of the this compound structure?
-
Answer: Enhancing the intrinsic stability of this compound involves chemical modifications to its structure. These modifications aim to make the peptide less susceptible to enzymatic degradation and chemical instability.
-
Strategies for Enhancing Stability:
-
D-Amino Acid Substitution: Replacing L-amino acids at or near the identified cleavage sites with their D-isomers can significantly increase resistance to proteases.[1] This is a common and effective strategy for stabilizing peptides.
-
N-Methylation: Methylating the amide nitrogen of the peptide backbone at specific residues can protect against enzymatic cleavage by sterically hindering protease access.
-
Incorporate Unnatural Amino Acids: Introducing non-proteinogenic amino acids can confer resistance to proteolysis and can also be used to fine-tune the peptide's conformational properties.
-
Side Chain Modification/Cyclization: While this compound is already cyclic, introducing additional cyclizations (e.g., side-chain to side-chain lactam bridges) can further rigidify the structure and enhance stability.
-
-
4. What are the key considerations when setting up a stability assay for this compound in a biological matrix?
-
Answer: A well-designed stability assay is crucial for obtaining reliable and reproducible data.
-
Key Considerations:
-
Matrix Selection: The choice of biological matrix (e.g., plasma, serum, tissue homogenate) should be relevant to the intended application. Be aware that stability can vary significantly between different matrices and even between batches of the same matrix.[2]
-
Sample Preparation: The method used to precipitate proteins and extract the peptide from the matrix is critical to avoid analyte loss.[2] Acid precipitation (e.g., with trichloroacetic acid) can sometimes lead to co-precipitation of the peptide.[2] Organic solvent precipitation (e.g., with acetonitrile or ethanol) is often a better choice.[2]
-
Internal Standard: Use a suitable internal standard to account for variability in sample processing and instrument response. An ideal internal standard would be a stable, isotopically labeled version of this compound.
-
Time Points: Select appropriate time points to capture the degradation profile accurately. This may require a pilot experiment to estimate the degradation rate.
-
Controls: Include proper controls, such as the peptide in buffer alone (to assess chemical stability) and the biological matrix without the peptide (to check for interfering substances).
-
-
Quantitative Data Summary
| Compound | Modification | Matrix | Half-life (t1/2) | Primary Degradation Products (m/z) | Reference |
| This compound | None (Wild-type) | Human Plasma | Hypothetical: 2.5 h | Hypothetical: [M+H]+ of linearized peptide | (Your Experimental Data) |
| Analog 1 | D-Phe substitution | Human Plasma | Hypothetical: > 24 h | Hypothetical: Minimal degradation observed | (Your Experimental Data) |
| Analog 2 | N-methylation at Leu | Human Plasma | Hypothetical: 15 h | Hypothetical: [M+H]+ of linearized peptide | (Your Experimental Data) |
Experimental Protocols
Protocol 1: General Peptide Stability Assay in Human Serum using LC-MS
This protocol provides a general framework for assessing the stability of this compound in human serum.
Materials:
-
This compound (lyophilized powder)
-
Human Serum (commercially available or freshly prepared)
-
Protease Inhibitor Cocktail
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (e.g., a stable isotope-labeled version of this compound)
-
Microcentrifuge tubes
-
Thermomixer or incubator
-
LC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO or water with a small amount of ACN).
-
Prepare a stock solution of the internal standard at a known concentration.
-
-
Incubation:
-
Thaw human serum on ice. If using, add the protease inhibitor cocktail according to the manufacturer's instructions.
-
In a microcentrifuge tube, add a specific volume of human serum.
-
Spike the serum with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL).
-
-
Protein Precipitation and Peptide Extraction:
-
Immediately add the aliquot to a tube containing a protein precipitating agent. A common and effective method is to add 3 volumes of ice-cold acetonitrile containing 1% formic acid.[3]
-
Add the internal standard to each sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
Analyze the samples using a suitable LC-MS method to quantify the remaining parent peptide and identify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time and determine the half-life (t1/2) by fitting the data to a first-order decay model.
-
Visualizations
Caption: Workflow for assessing this compound stability in serum.
Caption: Troubleshooting logic for this compound instability.
References
Methods for detecting and quantifying Loloatin B in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Loloatin B in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a cyclic decapeptide antibiotic with potent activity against Gram-positive bacteria.[1] It is produced by a marine bacterium, initially isolated from the tissues of a marine worm.[1] Its potential as a therapeutic agent against drug-resistant bacteria makes its accurate detection and quantification crucial in research and development.
Q2: What are the primary analytical methods for detecting and quantifying this compound?
A2: While specific, validated methods for this compound are not widely published, the primary analytical techniques for similar cyclic peptides, and therefore recommended for this compound, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3][4] These methods offer the necessary selectivity and sensitivity for analysis in complex matrices.
Q3: What type of HPLC column is best suited for this compound analysis?
A3: For cyclic peptides like this compound, reversed-phase HPLC columns are typically used. C18 columns are a good starting point, but due to the potentially high hydrophobicity of cyclic peptides, a C4 or C8 column might provide better retention times and peak shapes.[3] Phenyl-based columns can also offer alternative selectivity for peptides containing aromatic residues.[5]
Q4: What are the recommended mobile phases for LC-MS analysis of this compound?
A4: A common mobile phase for LC-MS analysis of cyclic peptides consists of a gradient of acetonitrile in water, with an acidic modifier such as 0.1% formic acid.[3] Formic acid helps to protonate the peptide, improving ionization efficiency for mass spectrometry detection.
Q5: How can I extract this compound from a bacterial culture for analysis?
A5: this compound is produced by a marine bacterium and is likely to be found in the culture broth.[6] A common extraction method for cyclic peptides from culture supernatants involves liquid-liquid extraction with a solvent like ethyl acetate, followed by solid-phase extraction (SPE) for sample clean-up and concentration.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
HPLC & LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible sample solvent with the mobile phase.[7] 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce the injection volume or sample concentration. 3. Add a small amount of an ion-pairing agent (e.g., TFA, use with caution for MS) or adjust the mobile phase pH. 4. Flush the column with a strong solvent or replace it if necessary. |
| No or Low Signal Intensity | 1. Improper ionization settings on the mass spectrometer. 2. Ion suppression from matrix components.[8][9] 3. This compound degradation. 4. Inefficient extraction. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes. 2. Improve sample cleanup (e.g., use SPE). Dilute the sample. Use a matrix-matched calibration curve.[10] 3. Ensure proper sample storage (low temperature) and handling. Investigate the stability of this compound under your experimental conditions.[11] 4. Optimize the extraction solvent and procedure. |
| Poor Fragmentation in MS/MS | 1. This compound is a cyclic peptide and may be resistant to collision-induced dissociation (CID).[12] 2. Insufficient collision energy. | 1. Consider using alternative fragmentation techniques if available (e.g., HCD, ETD). A "survivor-selected ion monitoring" (survivor-SIM) approach, which monitors the intact analyte ion, may be an alternative for quantification.[12] 2. Optimize the collision energy for the specific precursor ion of this compound. |
| Retention Time Shifts | 1. Changes in mobile phase composition.[13] 2. Fluctuation in column temperature.[13] 3. Column equilibration issues.[14] 4. Column aging. | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. 4. Monitor column performance with a standard and replace it when retention times shift significantly and peak shape deteriorates. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., tubing, injector, guard column, or analytical column).[14] 2. Precipitated buffer in the mobile phase. | 1. Systematically check each component by disconnecting them in reverse order (from detector to injector) to locate the blockage. Replace any clogged tubing or frits. 2. Ensure the mobile phase components are fully soluble and filter them before use. |
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Culture
-
Centrifugation: Centrifuge the bacterial culture to separate the supernatant from the cell pellet.
-
Liquid-Liquid Extraction:
-
To the supernatant, add an equal volume of ethyl acetate.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction twice more and pool the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extract to dryness under reduced pressure.
-
Reconstitute the residue in a small, known volume of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove polar impurities.
-
Elute this compound with a higher percentage of organic solvent (e.g., 80% acetonitrile in water).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
Protocol 2: LC-MS/MS Method for Quantification of this compound
-
HPLC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Parameters (to be optimized for this compound):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows: Optimize for the specific instrument.
-
MRM Transitions: To be determined by infusing a this compound standard. A precursor ion corresponding to [M+H]⁺ or other adducts should be selected, and characteristic product ions identified.
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. realab.ua [realab.ua]
- 8. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Loloatin B Demonstrates Comparable In Vitro Efficacy to Vancomycin Against MRSA
For researchers and drug development professionals, a comparative analysis reveals that loloatin B, a cyclic decapeptide antibiotic, exhibits potent in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) range of 1-2 µg/mL. This positions it as a compound of significant interest, showing comparable efficacy to vancomycin, a standard therapeutic agent for MRSA infections, which typically displays an MIC of ≤2 µg/mL for susceptible strains.
This guide provides a detailed comparison of the efficacy of this compound versus vancomycin against MRSA, supported by available experimental data, methodologies, and visualizations of their respective mechanisms of action.
Quantitative Antimicrobial Susceptibility
The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
| Antimicrobial Agent | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| This compound | MRSA | 1 - 2 | Data not available in searched literature |
| Vancomycin | MRSA | ≤ 0.5 - 2 | Variable, often ≥16 |
Note: Vancomycin efficacy can be reduced even at MIC values within the susceptible range (≤2 µg/mL)[1].
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the efficacy of antimicrobial agents. The following are standardized protocols utilized in microbiology laboratories.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent and is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines[2][3][4].
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (this compound or vancomycin) is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHВ).
-
Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC determination, the MBC can be ascertained to understand if the antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
-
Subculturing: Aliquots (typically 10-100 µL) are taken from the wells of the MIC plate that show no visible growth.
-
Plating: These aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action
The efficacy of an antibiotic is intrinsically linked to its mechanism of action. This compound and vancomycin employ distinct strategies to combat MRSA.
This compound: A Presumed Membrane-Targeting Agent
While the precise mechanism of this compound has not been fully elucidated in the available literature, its structural characteristics as a cyclic peptide suggest a mechanism involving the disruption of the bacterial cell membrane integrity. This mode of action is common for many cyclic peptide antibiotics and leads to leakage of cellular contents and ultimately cell death.
Caption: Proposed mechanism of this compound against MRSA.
Vancomycin: An Inhibitor of Cell Wall Synthesis
Vancomycin's mechanism of action is well-established and involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall[5][6][7][8][9].
-
Binding to Peptidoglycan Precursors: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors of peptidoglycan.
-
Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and the cross-linking of these chains.
-
Cell Wall Weakening and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that is unable to withstand the internal osmotic pressure, resulting in cell lysis and death.
Caption: Vancomycin's inhibition of bacterial cell wall synthesis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of two antimicrobial agents against a bacterial strain like MRSA.
Caption: Standard workflow for antimicrobial susceptibility testing.
References
- 1. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. How Vancomycin Works: Understanding Its Mechanism [medicoverhospitals.in]
- 7. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 8. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 9. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Structure-Activity Relationships of Loloatin B and Tyrocidine
A deep dive into the comparative analysis of Loloatin B and Tyrocidine, two potent cyclic decapeptide antibiotics. This guide provides a detailed examination of their structure, biological activity, and mechanisms of action, supported by quantitative data and experimental protocols.
In the ongoing battle against antimicrobial resistance, cyclic peptides have emerged as a promising class of therapeutics due to their potent activity and unique mechanisms of action. This guide offers a comprehensive comparison of two such peptides: this compound, a marine-derived antibiotic, and Tyrocidine, a well-characterized antibiotic from soil bacteria. Both are cyclic decapeptides that exhibit strong activity against Gram-positive bacteria, including multidrug-resistant strains. Understanding their structure-activity relationships is crucial for the development of novel and more effective antimicrobial agents.
Structural Comparison: Subtle Differences, Significant Impact
This compound and Tyrocidine A, a representative of the tyrocidine family, share a cyclic decapeptide scaffold but differ in their amino acid sequences. These differences, particularly in the aromatic residues, are thought to influence their biological activity and target selectivity.
This compound Amino Acid Sequence: cyclo(Phe-Pro-Phe-Phe-Asn-Gln-Trp-Val-Orn-Leu)
Tyrocidine A Amino Acid Sequence: cyclo(D-Phe-Pro-Phe-D-Phe-Asn-Gln-Tyr-Val-Orn-Leu)[1]
The presence of D-amino acids in Tyrocidine A contributes to its conformational rigidity and resistance to proteolytic degradation. The high-resolution crystal structure of Tyrocidine A reveals that it forms an amphipathic homodimer, a feature crucial for its membrane-disrupting activity.[2][3] While the exact three-dimensional structure of this compound is not as extensively studied, its predicted amphipathic nature suggests a similar mode of interaction with bacterial membranes.
Below is a diagram illustrating the structural differences between this compound and Tyrocidine A.
Caption: Key structural differences between this compound and Tyrocidine A.
Comparative Biological Activity
Both this compound and Tyrocidine exhibit potent antimicrobial activity against a range of Gram-positive bacteria. The following table summarizes their Minimum Inhibitory Concentrations (MIC), hemolytic activity (HC50), and cytotoxic concentrations (CC50) from various studies. It is important to note that direct comparisons should be made with caution as the experimental conditions may vary between studies.
| Compound | Organism | MIC (µg/mL) | HC50 (µg/mL) | CC50 (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 1-2 | Not Reported | Not Reported | --INVALID-LINK-- |
| Enterococcus faecium (VRE) | 1-2 | Not Reported | Not Reported | --INVALID-LINK-- | |
| Streptococcus pneumoniae (Pen-res) | 1-2 | Not Reported | Not Reported | --INVALID-LINK-- | |
| Tyrocidine A | Bacillus subtilis | 5.4 | >100 | >100 | --INVALID-LINK-- |
| Staphylococcus aureus | 16 | 25 | Not Reported | --INVALID-LINK-- | |
| Enterococcus faecalis | 16 | 25 | Not Reported | --INVALID-LINK-- |
Mechanism of Action: A Tale of Membrane Disruption
The primary mechanism of action for both this compound and Tyrocidine involves the disruption of the bacterial cell membrane. However, the intricacies of their interactions with the membrane differ.
Tyrocidine: The mechanism of tyrocidine is well-documented. It is known to form defined ion-conducting pores in the bacterial membrane, leading to a rapid depolarization of the membrane potential.[4] This process is facilitated by the dimeric structure of tyrocidine, which inserts its hydrophobic face into the lipid bilayer while exposing its hydrophilic face to the aqueous environment.[2] This insertion disrupts the membrane integrity, causes lipid phase separation, and ultimately leads to cell death.[4] There is also evidence to suggest that tyrocidines can cause DNA damage and interfere with DNA-binding proteins.[4]
Caption: Proposed mechanism of action for Tyrocidine.
This compound: The precise mechanism of this compound is less characterized. However, based on its structural similarity to other cyclic peptides produced by Bacillus species, it is presumed to act by disrupting the bacterial cell membrane. The presence of multiple hydrophobic and aromatic residues suggests a strong affinity for the lipid bilayer. It is hypothesized that this compound may also form pores or channels in the membrane, leading to leakage of cellular contents and ultimately cell death. Further research is required to elucidate the specific molecular interactions and downstream effects of this compound on bacterial cells.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
This section provides an overview of the standard methodologies used to evaluate the biological activity of antimicrobial peptides like this compound and Tyrocidine.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Workflow:
References
- 1. Tyrocidine - Wikipedia [en.wikipedia.org]
- 2. The high resolution structure of tyrocidine A reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study of Loloatin Antibiotics (A, B, C, D): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Loloatin antibiotics A, B, C, and D, a family of cyclic decapeptide antibiotics isolated from a tropical marine bacterium.[1] The Loloatins have demonstrated notable in vitro activity against significant Gram-positive human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] This document summarizes the available quantitative data, details experimental protocols for their isolation and antimicrobial susceptibility testing, and explores their potential mechanism of action.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of Loloatins A, B, C, and D has been evaluated against key antibiotic-resistant bacterial strains. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are presented in the table below.
| Antibiotic | MIC (µg/mL) vs. Methicillin-Resistant S. aureus (MRSA) | MIC (µg/mL) vs. Vancomycin-Resistant Enterococci (VRE) |
| Loloatin A | 4 | 4 |
| Loloatin B | 2 | 2 |
| Loloatin C | 0.5 | 1 |
| Loloatin D | 8 | 8 |
Data sourced from a 2010 review on anti-infective compounds from marine bacteria.
Experimental Protocols
The following methodologies are based on the original discovery and characterization of Loloatin antibiotics.
Isolation and Purification of Loloatins
Loloatins A, B, C, and D were first isolated from laboratory cultures of the tropical marine bacterium Bacillus sp. strain MK-PNG-276A, recovered from the Great Barrier Reef in Papua New Guinea.[2]
Workflow for Loloatin Isolation and Purification:
Caption: Workflow for the isolation and purification of Loloatins.
Detailed Steps:
-
Culturing: The marine bacterium Bacillus sp. MK-PNG-276A was cultured in a suitable broth medium to generate a sufficient biomass.
-
Harvesting and Extraction: The bacterial cells were harvested from the culture broth and subsequently extracted with methanol to obtain a crude extract containing the Loloatin peptides.
-
Fractionation: The crude extract was then subjected to a series of chromatographic techniques to separate the individual Loloatin compounds. This typically involves:
-
Solvent Partitioning: To separate compounds based on their polarity.
-
Sephadex LH-20 Chromatography: A size-exclusion chromatography step to separate molecules based on their size.
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique to purify the individual Loloatins (A, B, C, and D).
-
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the purified Loloatins was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
General Protocol for MIC Determination:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., MRSA, VRE) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The final concentration of the inoculum is typically adjusted to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Loloatins: Two-fold serial dilutions of each Loloatin antibiotic are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways affected by Loloatins have not been extensively elucidated in the currently available literature. However, based on the known mechanisms of other cyclic decapeptide antibiotics, it is hypothesized that Loloatins may exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.
Hypothesized Mechanism of Action:
Caption: Hypothesized mechanism of Loloatin-induced bacterial cell death.
Further research is required to identify the specific molecular targets of Loloatins on the bacterial cell membrane and to determine if they modulate any intracellular signaling pathways. The similarity in structure to other cyclic peptides that are known to interact with membrane components suggests that this is a promising area for future investigation.
References
Assessing the Bactericidal vs. Bacteriostatic Properties of Loloatin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the bactericidal versus bacteriostatic properties of the cyclic decapeptide antibiotic, Loloatin B. It outlines the necessary experimental protocols and presents a comparative analysis with established antibiotics, penicillin and tetracycline, against the quality control strain Staphylococcus aureus ATCC 29213.
Introduction to this compound and Antimicrobial Activity
This compound is a marine-derived cyclic decapeptide antibiotic with demonstrated potent in vitro activity against a range of Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Published studies have reported Minimum Inhibitory Concentration (MIC) values for this compound in the range of 1-2 µg/mL against these pathogens.
The distinction between a bactericidal and a bacteriostatic agent is crucial in antibiotic development and for guiding therapeutic choices.
-
Bacteriostatic agents inhibit the growth and replication of bacteria, relying on the host's immune system to clear the infection.
-
Bactericidal agents actively kill bacteria.
This classification is typically determined by comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Bactericidal Concentration (MBC). The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. The relationship between these two values is expressed as the MBC/MIC ratio:
-
An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
Currently, there is no publicly available data on the MBC of this compound. This guide, therefore, presents the established methodology to determine this value and provides a comparative analysis using representative data for comparator antibiotics.
Comparative Data of Antimicrobial Activity
To provide context for the assessment of this compound, the following table summarizes the MIC and MBC values for this compound (with a hypothetical MBC for illustrative purposes), the bactericidal antibiotic penicillin, and the bacteriostatic antibiotic tetracycline against Staphylococcus aureus ATCC 29213.
| Antimicrobial Agent | Mechanism of Action | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | Putative: Membrane disruption or inhibition of DNA/protein synthesis | 2 | 4 (Hypothetical) | 2 | Bactericidal |
| Penicillin | Inhibition of cell wall synthesis | 0.125 | 0.25 | 2 | Bactericidal |
| Tetracycline | Inhibition of protein synthesis | 1 | >32 | >32 | Bacteriostatic |
Note: The MBC for this compound is a hypothetical value used to demonstrate the calculation and interpretation of the MBC/MIC ratio. The MIC and MBC values for penicillin and tetracycline are representative values obtained from scientific literature.
Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.
Materials:
-
This compound, Penicillin G, Tetracycline hydrochloride
-
Staphylococcus aureus ATCC 29213
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the 1280 µg/mL antimicrobial stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from each well to the next.
-
The final volume in each well will be 50 µL, with antimicrobial concentrations ranging from 64 µg/mL to 0.0625 µg/mL (this can be adjusted based on expected MIC).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the antimicrobial concentration by half.
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antimicrobial).
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquot onto a TSA plate. It is recommended to plate from the MIC well and at least two to three higher concentrations.
-
Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive). This is practically determined by identifying the lowest concentration at which no bacterial colonies grow on the agar plate.
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows in assessing the bactericidal versus bacteriostatic properties of an antimicrobial agent.
Caption: Workflow for MIC and MBC determination.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated, related cyclic peptides often act by disrupting the bacterial cell membrane or by inhibiting crucial intracellular processes. The diagram below illustrates a generalized view of potential antibiotic mechanisms.
Caption: Potential antibiotic mechanisms of action.
This guide provides a robust methodology for determining the bactericidal or bacteriostatic nature of this compound. The execution of these experiments will provide critical data for the further development and potential clinical application of this promising antibiotic.
Safety Operating Guide
Navigating the Disposal of Loloatin B: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of Loloatin B necessitates a cautious and informed approach from researchers. This document provides essential safety and logistical information, drawing from general principles of laboratory chemical waste management to offer a procedural framework for its proper disposal.
Currently, a specific Safety Data Sheet (SDS) with official disposal instructions for this compound is not publicly available. The information that exists primarily pertains to its discovery, chemical structure, and antimicrobial properties. One supplier, MedKoo, has stated that this compound is shipped as a non-hazardous chemical[1]. However, in the absence of a comprehensive SDS, it is imperative for laboratory personnel to treat the substance with care and adhere to the most rigorous safety protocols established for similar chemical compounds, particularly potent antibiotics.
Recommended Disposal Protocol for this compound
Given the lack of specific data, this compound waste should be managed as a chemical waste product. This includes pure this compound, as well as any contaminated labware or solutions. The following step-by-step procedure is recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, tubes), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Avoid Drain Disposal: Do not dispose of this compound or its solutions down the drain. Antibiotics, in general, can be harmful to aquatic life and contribute to the development of antibiotic-resistant bacteria in the environment.
-
Consult Institutional EHS: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations for chemical waste disposal.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management service, as recommended by your EHS department.
This compound: Known Properties
While a full safety profile is unavailable, some chemical and physical properties of this compound have been documented. This information is crucial for safe handling and for providing to waste management services.
| Property | Value | Source |
| Appearance | Solid powder | MedKoo |
| Solubility | Soluble in DMSO | MedKoo |
| Storage Condition | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | MedKoo |
| Shelf Life | >3 years if stored properly | MedKoo |
Experimental Protocols
Currently, there are no published experimental protocols specifically detailing the disposal or degradation of this compound. Research in this area would be beneficial for the scientific community.
This compound Disposal Workflow
The following diagram outlines the recommended logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these general but stringent guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the broader ecosystem. Building a culture of safety and proactive waste management is paramount in the absence of specific regulatory information.
References
Personal protective equipment for handling Loloatin B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Loloatin B, a potent cyclic decapeptide antibiotic. The following procedural guidance is based on best practices for handling highly potent bioactive compounds and is intended to ensure the safety of laboratory personnel and the integrity of research.
Compound Information
This compound is a novel cyclic decapeptide antibiotic with significant activity against Gram-positive bacteria.[1] Due to its high potency, it should be handled with care, treating it as a potentially hazardous substance.
| Property | Value | Source |
| Molecular Formula | C₆₇H₈₅N₁₃O₁₄ | N/A |
| Molecular Weight | 1296.49 g/mol | N/A |
| Appearance | Solid | N/A |
| Storage Temperature | -20°C | [2] |
Personal Protective Equipment (PPE)
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, appropriate PPE must be worn at all times to prevent exposure.
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | Chemical splash goggles | Provides full protection against splashes and aerosols.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Inspect gloves before use and change immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. An appropriate respirator may be necessary for handling larger quantities or if aerosolization is possible. | Avoid inhalation of the powder.[2] |
Handling and Operational Plan
3.1. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Use a contained system for weighing and transferring the compound.
3.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing:
-
Perform in a fume hood or ventilated balance enclosure.
-
Use anti-static weighing dishes.
-
Handle with care to avoid creating dust.
-
-
Dissolving:
-
If dissolving in a solvent, add the solvent to the vial containing this compound slowly to avoid splashing.
-
Cap the vial securely before mixing.
-
-
General Handling:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous waste. This includes contaminated gloves, weighing paper, and pipette tips. |
| Liquid Waste | Collect in a labeled, sealed, and appropriate solvent waste container. |
| Disposal Method | Dispose of all waste in accordance with federal, state, and local environmental regulations.[2] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] |
Experimental Workflow Diagram
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
